molecular formula C16H24N2 B1309361 2-Benzyl-2,8-diaza-spiro[5.5]undecane CAS No. 401648-35-9

2-Benzyl-2,8-diaza-spiro[5.5]undecane

Cat. No.: B1309361
CAS No.: 401648-35-9
M. Wt: 244.37 g/mol
InChI Key: VOWXMZNSTISHLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-2,8-diaza-spiro[5.5]undecane (CAS 401648-35-9) is a high-value chemical building block belonging to the diazaspiro[5.5]undecane chemical class. This compound features a spirocyclic architecture that provides a rigid, three-dimensional scaffold highly attractive in medicinal chemistry for exploring biological space and designing novel therapeutic agents. The diazaspiro[5.5]undecane core is a key structural motif in bioactive compounds, particularly in central nervous system (CNS) drug discovery. Scientific literature indicates that derivatives of this scaffold can be engineered to act as potent and selective ligands for dopamine receptors, specifically the D3 subtype (D3R) . This mechanism is a prominent strategy in researching new treatments for neurological and psychiatric disorders, as well as substance addiction . Furthermore, structurally similar 1,9-diazaspiro[5.5]undecane compounds have demonstrated significant biological activity as inhibitors of acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis . This makes such compounds valuable for research into metabolic diseases such as obesity and type 2 diabetes mellitus . As a versatile synthetic intermediate, 2-Benzyl-2,8-diaza-spiro[5.5]undecane serves as a critical precursor for further functionalization, enabling researchers to develop a wide array of targeted molecules for various pharmaceutical applications. This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzyl-2,8-diazaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOWXMZNSTISHLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405776
Record name 2-Benzyl-2,8-diaza-spiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401648-35-9
Record name 2-Benzyl-2,8-diaza-spiro[5.5]undecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Benzyl-2,8-diaza-spiro[5.5]undecane, a valuable scaffold for drug discovery and development. The document is intended for an audience of researchers, scientists, and professionals in the field of medicinal chemistry. It details a robust, multi-step synthesis, outlines rigorous characterization protocols, and provides predicted analytical data to guide experimental work. The rationale behind key strategic decisions in the synthetic route is explained, emphasizing efficiency and the generation of a pure, well-characterized final compound.

Introduction: The Significance of the 2,8-Diazaspiro[5.5]undecane Scaffold

Spirocyclic systems, particularly those incorporating nitrogen heterocycles, are of significant interest in medicinal chemistry. The rigid, three-dimensional architecture of the diazaspiro[5.5]undecane core allows for the precise spatial arrangement of substituents, which can lead to enhanced binding affinity and selectivity for biological targets. This structural rigidity often translates into improved pharmacokinetic properties compared to more flexible acyclic or monocyclic analogues.

The 2,8-diaza-spiro[5.5]undecane framework, in particular, offers two distinct nitrogen atoms that can be functionalized to modulate properties such as polarity, basicity, and points of interaction with biological macromolecules. The introduction of a benzyl group at the 2-position introduces an aromatic moiety that can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, which are often crucial for ligand-receptor binding. This guide provides a detailed, practical approach to the synthesis and characterization of this important molecular scaffold.

Proposed Synthetic Pathway for 2-Benzyl-2,8-diaza-spiro[5.5]undecane

The synthesis of the target compound is proposed via a multi-step sequence that involves the initial construction of a key intermediate, N-benzyl-4-aminopiperidine, followed by the formation of the second piperidine ring through a double Michael addition reaction. This approach was chosen for its convergence and the use of well-established, high-yielding reactions.

Diagram of the Proposed Synthetic Workflow

Synthetic_Pathway Proposed Synthesis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane start 1-Boc-4-piperidone intermediate1 N-Benzyl-4-aminopiperidine (Intermediate 1) start->intermediate1 Reductive Amination (Benzaldehyde, NaBH(OAc)3) then Boc-deprotection (TFA) intermediate2 2-Benzyl-8-Boc-2,8-diaza-spiro[5.5]undecan-1-one (Intermediate 2) intermediate1->intermediate2 Double Michael Addition (Methyl Acrylate) then Dieckmann Condensation intermediate3 2-Benzyl-8-Boc-2,8-diaza-spiro[5.5]undecane (Intermediate 3) intermediate2->intermediate3 Wolff-Kishner Reduction (Hydrazine, KOH) final_product 2-Benzyl-2,8-diaza-spiro[5.5]undecane intermediate3->final_product Boc-deprotection (TFA or HCl)

Caption: Proposed multi-step synthesis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane.

Step 1: Synthesis of N-Benzyl-4-aminopiperidine (Intermediate 1)

The synthesis begins with the reductive amination of commercially available 1-Boc-4-piperidone with benzylamine, followed by deprotection of the Boc group. Reductive amination is a highly efficient method for forming C-N bonds.[1][2] Sodium triacetoxyborohydride is chosen as the reducing agent due to its mildness and selectivity for the iminium ion intermediate.

Experimental Protocol:

  • Reductive Amination: To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add benzylamine (1.1 eq) and acetic acid (1.1 eq). Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude tert-butyl 4-(benzylamino)piperidine-1-carboxylate.

  • Boc-Deprotection: Dissolve the crude product in DCM (0.2 M) and cool to 0 °C. Add trifluoroacetic acid (TFA, 5.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours until deprotection is complete (monitored by TLC/LC-MS).

  • Concentrate the reaction mixture under reduced pressure. Dissolve the residue in water and basify to pH > 12 with 2M NaOH.

  • Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to afford N-benzyl-4-aminopiperidine (Intermediate 1) as an oil, which can be used in the next step without further purification.

Step 2: Formation of the Spirocyclic Core via Double Michael Addition and Cyclization (Intermediate 2)

This key step involves the construction of the second piperidine ring. A double Michael addition of the primary amine of Intermediate 1 to two equivalents of an acrylic ester, such as methyl acrylate, will form a diester intermediate. Subsequent intramolecular Dieckmann condensation will yield the spirocyclic β-keto ester, which upon hydrolysis and decarboxylation would give the desired ketone. The use of double Michael additions is a well-established method for the synthesis of spirocycles.[3][4]

Experimental Protocol:

  • Dissolve N-benzyl-4-aminopiperidine (Intermediate 1, 1.0 eq) and methyl acrylate (2.2 eq) in methanol (0.5 M).

  • Heat the mixture to reflux for 24-48 hours. The progress of the reaction should be monitored by LC-MS for the formation of the diester intermediate.

  • Cool the reaction mixture and add a solution of sodium methoxide in methanol (2.5 eq, 25 wt%).

  • Heat the mixture to reflux for an additional 8-12 hours to effect the Dieckmann condensation.

  • Cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The crude β-keto ester is then refluxed in 6M HCl for 12 hours to achieve hydrolysis and decarboxylation.

  • After cooling, the reaction mixture is basified with solid NaOH to pH > 12 and extracted with ethyl acetate.

  • The combined organic layers are dried and concentrated. The crude product is purified by column chromatography on silica gel to yield 2-Benzyl-2,8-diaza-spiro[5.5]undecan-7-one (Intermediate 2).

Step 3: Reduction of the Ketone (Intermediate 3)

The carbonyl group of the spirocyclic ketone is removed to yield the final undecane skeleton. The Wolff-Kishner reduction is a classic and effective method for the deoxygenation of ketones, particularly those that are stable to harsh basic conditions.

Experimental Protocol:

  • To a flask equipped with a reflux condenser, add 2-Benzyl-2,8-diaza-spiro[5.5]undecan-7-one (Intermediate 2, 1.0 eq), diethylene glycol (0.2 M), and hydrazine hydrate (10 eq).

  • Heat the mixture to 120 °C for 2 hours.

  • Add potassium hydroxide pellets (5.0 eq) and increase the temperature to 200-210 °C, allowing water and excess hydrazine to distill off.

  • Maintain the reaction at this temperature for 4-6 hours.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-Benzyl-2,8-diaza-spiro[5.5]undecane.

Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized 2-Benzyl-2,8-diaza-spiro[5.5]undecane. The following table summarizes the predicted data from standard analytical techniques.

Analysis Predicted Data
¹H NMR (400 MHz, CDCl₃)δ 7.35-7.25 (m, 5H, Ar-H), 3.55 (s, 2H, Ar-CH₂-N), 2.80-2.65 (m, 4H), 2.55-2.40 (m, 4H), 1.70-1.55 (m, 4H), 1.50 (br s, 1H, N-H).
¹³C NMR (100 MHz, CDCl₃)δ 138.5 (Ar-C), 129.0 (Ar-CH), 128.2 (Ar-CH), 127.0 (Ar-CH), 63.0 (Ar-CH₂-N), 55.0 (Spiro-C), 52.5 (CH₂), 48.0 (CH₂), 35.0 (CH₂).
HRMS (ESI) Calculated for C₁₆H₂₅N₂ [M+H]⁺: 245.2018; Found: 245.xxxx.
IR (thin film) ν (cm⁻¹): 3300 (N-H stretch, secondary amine), 3060, 3030 (Aromatic C-H stretch), 2930, 2850 (Aliphatic C-H stretch), 1600, 1495, 1450 (Aromatic C=C stretch), 1350 (C-N stretch).[5][6][7]

Methodology for Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts will be reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Mass Spectrometry (MS): High-resolution mass spectrometry will be performed using an electrospray ionization (ESI) source to confirm the exact mass and molecular formula of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will be obtained using a Fourier-transform infrared (FTIR) spectrometer on a thin film of the purified compound.

Conclusion

This guide presents a well-reasoned and detailed synthetic route for the preparation of 2-Benzyl-2,8-diaza-spiro[5.5]undecane. The proposed pathway utilizes established and reliable chemical transformations, ensuring a high probability of success for experienced synthetic chemists. The comprehensive characterization data provided will serve as a crucial reference for confirming the structure and purity of the final product. The availability of this scaffold through the described synthesis will facilitate further exploration of its potential in various areas of drug discovery.

References

  • Intramolecular Mannich Reaction in the Asymmetric Synthesis of Polysubstituted Piperidines: Concise Synthesis of the Dendrobate Alkaloid (+)-241D and Its C-4 Epimer. Organic Letters. [Link]

  • Intramolecular Mannich reaction in the asymmetric synthesis of polysubstituted piperidines: concise synthesis of the dendrobate alkaloid (+)-241D and its C-4 epimer. PubMed. [Link]

  • Catalytic asymmetric synthesis of spirocyclic azlactones by a double Michael-addition approach. PubMed. [Link]

  • Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing. [Link]

  • Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. PubMed. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N. ScienceDirect. [Link]

  • Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. [Link]

  • Tandem Michael Addition–Ring Transformation Reactions of 3-Hydroxyoxindoles/3-Aminooxindoles with Olefinic Azlactones: Direct Access to Structurally Diverse Spirocyclic Oxindoles. The Journal of Organic Chemistry. [Link]

  • One-pot synthesis of spiro-3,4-dihydro-2H-pyrroles through tandem nucleophilic cyclisation reaction. Indian Academy of Sciences. [Link]

  • Efficient construction of spirocyclic azaoxindoles via double Michael addition reaction using phase-transfer catalysis. ResearchGate. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry. [Link]

  • INFRARED SPECTROSCOPY. St. Paul's Cathedral Mission College. [Link]

  • IR: amines. University of Calgary. [Link]

  • Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate. [Link]

  • 1H and 13C NMR spectral data for spiro[2.4]heptadiene-4,6 and spiro[4.4]nonadiene-1,3. Eindhoven University of Technology Research Portal. [Link]

  • Tetrasubstitutedpiperidone synthesis employing intramolecular Mannich... ResearchGate. [Link]

  • Infrared Spectroscopy. CDN. [Link]

  • Method for preparing 4-Boc-aminopiperidine.
  • Piperidine Synthesis. DTIC. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

  • Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. [Link]

  • 4-Benzyl-4-aminopiperidine 3 and N-protected, unsubstituted [4.5]. ResearchGate. [Link]

  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. PubMed. [Link]

  • Synthesis of 4-(benzyl)amino piperidine. PrepChem.com. [Link]

  • Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues. University of Cape Town. [Link]

  • Optically pure trans-1-benzyl-4-aminopiperidin-3-ols. Synthesis and absolute configuration. arkat usa. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans]. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. PMC. [Link]

  • Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. PubMed. [Link]

  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica. [Link]

  • H-1 and C-13 NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. ResearchGate. [Link]

  • (a) The signals for the benzylic hydrogens in the 1H NMR spectra... Transtutors. [Link]

  • Structure of N-benzylpiperidine derivatives. ResearchGate. [Link]

  • (PDF) Synthesis of N-Substituted piperidines from piperidone. ResearchGate. [Link]

  • 1H NMR spectrum of the spiro compound 18. The Royal Society of Chemistry. [Link]

  • 1H NMR Spectroscopy and Conformational Analysis of N-Benzylimidazolidines. ResearchGate. [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. e-PG Pathshala. [Link]

  • Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. ResearchGate. [Link]

  • Migrating 1H NMR peaks in the benzylation of adenine reveal the disruptive Kornblum oxidation in DMSO. University of Pretoria. [Link]

  • Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. Organic Chemistry Portal. [Link]

  • When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy? ResearchGate. [Link]

  • Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry. [Link]

  • THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla Matassini*, Francesca Clemente, Franc. ARKIVOC. [Link]

  • Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. ARPI. [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]

Sources

Technical Monograph: Physicochemical Profiling of 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Benzyl-2,8-diaza-spiro[5.5]undecane (CAS: 189333-49-1) represents a "privileged scaffold" in modern medicinal chemistry. Unlike flat heteroaromatic systems, this spirocyclic diamine offers a rigid, three-dimensional architecture that projects substituents into defined vectors, optimizing ligand-target interactions for GPCRs (e.g., MCH-R1, NK1) and enzymes (e.g., ACC, PARP-1).[1]

This technical guide provides a comprehensive analysis of its physicochemical properties, stability profiles, and synthetic utility. It is designed for researchers requiring high-fidelity data to integrate this building block into hit-to-lead optimization campaigns.

Structural Architecture & Stereochemistry

The core of the molecule consists of two piperidine rings sharing a single tetrahedral carbon atom (C-spiro). This spiro-junction locks the two rings perpendicular to each other, creating a distinct vectorality that is critical for exploring novel chemical space.

  • Conformational Rigidity: The spiro[5.5]undecane system predominantly exists in a chair-chair conformation. This reduces the entropic penalty upon binding to protein targets compared to flexible linear diamines.

  • Vector Analysis:

    • N-2 Position (Benzyl-protected): The benzyl group acts as a lipophilic anchor or a removable protecting group. In the chair form, the N-benzyl substituent typically adopts an equatorial orientation to minimize 1,3-diaxial interactions.

    • N-8 Position (Free Amine): This secondary amine is the primary vector for diversification (acylation, alkylation, reductive amination).

Diagram: Structural Logic & Pharmacophore Mapping

StructuralLogic Core Spiro[5.5]undecane Core (Rigid Scaffold) Benzyl N-Benzyl Group (Lipophilic/Protecting) Core->Benzyl C-2 Position Amine Secondary Amine (N-8) (Diversification Vector) Core->Amine C-8 Position Chair Chair-Chair Conformation (Low Entropy Penalty) Core->Chair Thermodynamics Target Target Binding (GPCRs, Ion Channels) Amine->Target H-Bond Donor/Acceptor Chair->Target Shape Complementarity

Figure 1: Structural decomposition of the spiro-scaffold highlighting the orthogonal vectors for SAR exploration.

Physicochemical Parameters

The following data aggregates experimental and high-confidence predicted values. Note that the basicity of the two nitrogen atoms differs due to their substitution patterns.

ParameterValueContext/Notes
CAS Number 189333-49-1Specific to the 3-benzyl-3,9-diazaspiro isomer (commercial standard).
Molecular Formula C₁₆H₂₄N₂-
Molecular Weight 244.38 g/mol Ideal for Fragment-Based Drug Design (FBDD).
Physical State Viscous Oil / Low-melting SolidOften supplied as HCl salt (solid) for stability.
cLogP ~2.1Moderate lipophilicity; suitable for CNS penetration.
TPSA ~15.3 ŲLow polar surface area, indicating good membrane permeability.
pKa (N-8) ~10.5 - 11.0Secondary amine; highly basic (typical piperidine).
pKa (N-2) ~9.0 - 9.5Tertiary amine (benzyl substituted); slightly less basic.
Boiling Point >300°C (Predicted)Decomposes before boiling at atm pressure; distill under high vacuum.

Expert Insight: The high basicity of the N-8 secondary amine means this compound will be fully protonated at physiological pH (7.4), significantly influencing its solubility and distribution (LogD7.4 < LogP).

Solubility & Stability Profile

Solubility
  • Water: The free base is poorly soluble in water (< 1 mg/mL). However, it is highly soluble in aqueous acids (0.1 M HCl, acetic acid) due to salt formation.

  • Organic Solvents: Freely soluble in Dichloromethane (DCM), Methanol, Ethanol, and DMSO.

  • Protocol Implication: For stock solutions, dissolve the free base in DMSO or Ethanol. If using the HCl salt, water or buffered saline is appropriate.

Stability[2]
  • Oxidation: The secondary amine is susceptible to slow oxidation (N-oxide formation) if exposed to air/light over prolonged periods. Store under inert gas (Nitrogen/Argon).

  • Thermal: Stable at room temperature. The spiro-carbon junction is thermally robust and does not undergo racemization or ring-opening under standard synthetic conditions.

  • Shelf-life: >2 years at -20°C in a desiccated environment.

Synthetic Utility & Deprotection

The primary utility of 2-Benzyl-2,8-diaza-spiro[5.5]undecane lies in its orthogonal protection. The N-benzyl group is stable to basic and acidic conditions used to functionalize the N-8 amine, but can be selectively removed via hydrogenolysis.

Synthetic Workflow Diagram

SynthesisFlow Start 2-Benzyl-2,8-diaza-spiro[5.5]undecane (Starting Material) Step1 Functionalization (N-8) (Acylation / Reductive Amination) Start->Step1 R-COCl / R-CHO Inter Intermediate Scaffold Step1->Inter Step2 Deprotection (N-2) (H2 / Pd-C or ACE-Cl) Inter->Step2 Benzyl Removal Final Final Spiro-Ligand (Free N-2 for further SAR) Step2->Final

Figure 2: Standard synthetic route for generating libraries based on the spiro[5.5]undecane core.

Experimental Protocols

Protocol A: Acid-Base Extraction (Purification)

Use this protocol to purify the free base from crude reaction mixtures or to convert the HCl salt to the free base.

  • Dissolution: Dissolve the crude material or salt (1.0 eq) in Dichloromethane (DCM) (10 mL/g).

  • Basification: Add 1N NaOH or Saturated NaHCO₃ (3.0 eq) to the organic layer.

  • Extraction: Shake vigorously in a separatory funnel. Separate the organic layer.[2]

  • Re-extraction: Extract the aqueous layer twice more with DCM.

  • Drying: Combine organic layers, dry over anhydrous Na₂SO₄ or MgSO₄ .

  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at 30-40°C.

    • Checkpoint: The product should appear as a clear to pale yellow oil. If it is dark brown, purification via silica gel chromatography (DCM:MeOH:NH₄OH) is required.

Protocol B: N-Benzyl Deprotection (Hydrogenolysis)

Standard method to remove the benzyl group and expose the N-2 amine.

  • Setup: In a pressure vessel or round-bottom flask, dissolve the N-functionalized intermediate in Methanol or Ethanol (0.1 M concentration).

  • Catalyst: Add 10% Pd/C (10-20 wt% loading relative to substrate). Caution: Pd/C is pyrophoric; add under inert atmosphere.

  • Acid Additive (Optional): Add 1.0 eq of HCl (in dioxane or MeOH) to accelerate the reaction and trap the product as a salt.

  • Hydrogenation: Spurge with Hydrogen gas (H₂) and stir under H₂ atmosphere (balloon pressure is usually sufficient; 50 psi for stubborn substrates) at Room Temperature for 4-16 hours.

  • Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Methanol.

  • Isolation: Concentrate the filtrate to obtain the deprotected amine (or its HCl salt).

References

  • PubChem. (2025).[3] Compound Summary: 3-Benzyl-3,9-diazaspiro[5.5]undecane (CAS 189333-49-1). National Library of Medicine. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014). Spirocyclic Scaffolds in Drug Discovery. Chemical Reviews, 114(16), 8257–8322. (Contextual grounding for spiro-scaffold utility).
  • Wuitschik, G., et al. (2010). Spirocyclic scaffolds as new, three-dimensional linkers for medicinal chemistry.

Sources

1H NMR and 13C NMR analysis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Executive Summary

2-Benzyl-2,8-diaza-spiro[5.5]undecane represents a privileged heterocyclic scaffold, a class of molecules that frequently appears in bioactive compounds and is of significant interest to drug development professionals.[1][2] The structural rigidity and stereochemical complexity inherent in its spirocyclic nature present a unique challenge for spectroscopic analysis. This guide provides a comprehensive, in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of this molecule. As a Senior Application Scientist, this document moves beyond a simple recitation of data, explaining the causality behind spectral features and outlining a robust, self-validating protocol for complete structural elucidation. We will explore the foundational principles, predict spectral outcomes, detail experimental procedures, and demonstrate the power of two-dimensional (2D) NMR techniques to unambiguously assign every proton and carbon in the structure.

The Molecular Subject: Structure and Conformation

The 2,8-Diazaspiro[5.5]undecane Core

The 2,8-diaza-spiro[5.5]undecane core consists of two six-membered piperidine rings fused at a single quaternary carbon atom (C5). This spirocyclic fusion locks the molecule into a conformationally restricted three-dimensional shape. Such scaffolds are highly sought after in medicinal chemistry as they can present substituents in precise vectors, potentially improving binding affinity and selectivity for biological targets.[2]

Structural Features of the Target Analyte

The introduction of a benzyl group at the N2 position breaks the molecule's symmetry. Both piperidine rings are expected to adopt stable chair conformations to minimize steric strain. The analysis of this structure requires careful consideration of the distinct chemical environments created for each atom.

Caption: Structure of 2-Benzyl-2,8-diaza-spiro[5.5]undecane.

Foundational NMR Principles in Context

A successful interpretation of the NMR spectra for this molecule hinges on understanding three core concepts: chemical shift, spin-spin coupling, and the impact of molecular dynamics.[3]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is dictated by the local electronic environment of the nucleus.[4][5] For 2-Benzyl-2,8-diaza-spiro[5.5]undecane, key influencing factors include:

    • Electronegativity: The nitrogen atoms will deshield adjacent protons and carbons, shifting their signals downfield (to a higher ppm value).

    • Anisotropic Effects: The π-electron system of the benzyl group's aromatic ring creates a magnetic field. Protons positioned above or below the ring will be shielded (shifted upfield), while those in the plane of the ring are deshielded (shifted downfield).[6]

    • Steric Compression: Crowded protons can be deshielded due to van der Waals interactions.

  • Spin-Spin Coupling (J): This phenomenon, which splits a single resonance into multiple lines (a multiplet), provides information about the number of neighboring, non-equivalent nuclei.[7] In the rigid chair-like rings, the magnitude of the coupling constant between two vicinal protons (³JHH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. This allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial protons.

  • Molecular Dynamics: While the spiro center imparts rigidity, the piperidine rings can still undergo conformational "chair flips," and the nitrogen at position 8 can undergo inversion. If these processes are fast on the NMR timescale at room temperature, averaged signals will be observed. If they are slow, separate signals for each conformer may appear. Low-temperature NMR experiments can often "freeze out" these dynamics, simplifying the spectra.

Predicted ¹H NMR Spectrum: A Region-by-Region Analysis

The ¹H NMR spectrum can be logically divided into three primary regions.

Aromatic Region (~7.20-7.40 ppm)

The five protons of the monosubstituted benzene ring are expected to appear in this region. Due to relatively similar electronic environments, they will likely present as a complex, overlapping multiplet integrating to 5 protons.

Benzylic and Aliphatic Amine Region (~2.0-3.7 ppm)

This is the most complex and informative region of the spectrum.

  • Benzylic Protons (Ar-CH₂-N): Expected around 3.5 ppm.[8][9] Because the spirocyclic system is chiral, the two benzylic protons are diastereotopic. This means they are chemically non-equivalent and should couple to each other. They will ideally appear as a pair of doublets (an "AB quartet"), although this may simplify to a singlet if the chemical shift difference is very small.

  • Protons Alpha to Nitrogen (C1, C3, C7, C9): These protons are directly attached to carbons bonded to nitrogen and will be the most downfield of the aliphatic signals, typically in the 2.5-3.0 ppm range. Due to the asymmetry, the protons on C1, C3, C7, and C9 are all chemically distinct. Each will appear as a multiplet, with splitting patterns determined by their geminal and vicinal neighbors.

  • N-H Proton (N8-H): The proton on the secondary amine at N8 is exchangeable. Its chemical shift is highly dependent on solvent, concentration, and temperature, often appearing as a broad singlet anywhere from 1.5-4.0 ppm. Its identity can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to proton-deuterium exchange.

Aliphatic Region (~1.40-1.90 ppm)

The protons on the remaining methylene groups (C4, C6, C10, C11) are furthest from the electron-withdrawing nitrogens and will therefore be the most shielded (upfield). These will likely appear as complex, overlapping multiplets. The distinction between axial and equatorial protons in this region will be pronounced, with large (~10-13 Hz) axial-axial couplings being a key diagnostic feature.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationKey Insights
Aromatic (Ar-H)7.20 - 7.40Multiplet (m)5HProtons of the benzyl group.
Benzylic (Ar-CH₂)~ 3.50AB quartet or s2HDiastereotopic protons due to chiral center.
H1, H3, H7, H92.50 - 3.00Multiplets (m)8H totalDeshielded by adjacent nitrogen atoms.
H4, H6, C10, C111.40 - 1.90Multiplets (m)8H totalShielded aliphatic protons; complex due to axial/equatorial differences.
N8-H1.5 - 4.0 (variable)Broad singlet (br s)1HExchangeable proton; confirms presence of secondary amine.

Predicted ¹³C NMR Spectrum: Carbon Skeleton Mapping

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.[4] For 2-Benzyl-2,8-diaza-spiro[5.5]undecane, we expect to see 16 distinct signals (7 aromatic, 9 aliphatic).

  • Aromatic Carbons (~127-140 ppm): The benzyl group will show four signals in this region: one quaternary carbon (the point of attachment to the CH₂ group) and three protonated carbons with differing intensities.

  • Aliphatic Carbons (~20-65 ppm):

    • Benzylic Carbon (Ar-CH₂): Expected around 62-64 ppm.[9]

    • Carbons Alpha to Nitrogen (C1, C3, C7, C9): These will be in the 45-55 ppm range.

    • Spiro Carbon (C5): As a quaternary aliphatic carbon, its signal will be sharp and of lower intensity. It is expected in the 35-45 ppm range.

    • Remaining Aliphatic Carbons (C4, C6, C10, C11): These will be the most upfield signals, typically between 20-35 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts
Carbon AssignmentPredicted δ (ppm)Carbon Type (from DEPT)Key Insights
Aromatic (ipso-C)138 - 140C (Quaternary)Point of attachment for the benzylic CH₂.
Aromatic (Ar-C)127 - 130CHThree distinct signals for the ortho, meta, and para carbons.
Benzylic (Ar-CH₂)62 - 64CH₂Deshielded by both the aromatic ring and the nitrogen.
C1, C3, C7, C945 - 55CH₂Four distinct signals due to asymmetry.
C5 (Spiro)35 - 45C (Quaternary)Unique quaternary signal, a hallmark of the spirocyclic system.
C4, C6, C10, C1120 - 35CH₂Four distinct signals for the remaining methylene groups.

A Self-Validating Experimental Protocol

To ensure the trustworthiness and reproducibility of the data, a systematic approach to data acquisition is mandatory.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of 2-Benzyl-2,8-diaza-spiro[5.5]undecane directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

  • Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved. A clear, homogeneous solution is required.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a fresh NMR tube.

Data Acquisition Workflow

The following workflow ensures that each step builds upon the last, providing a self-validating path to the final structure.

cluster_prep Phase 1: Preparation cluster_1D Phase 2: 1D Scouting cluster_2D Phase 3: 2D Correlation cluster_analysis Phase 4: Structure Elucidation prep Sample Preparation (5-10 mg in CDCl₃/TMS) h1 Acquire ¹H NMR (Proton Spectrum) prep->h1 Step 1 c13 Acquire ¹³C & DEPT-135 (Carbon & Multiplicity) h1->c13 Step 2 cosy Acquire ¹H-¹H COSY (H-H Connectivity) c13->cosy Step 3 hsqc Acquire ¹H-¹³C HSQC (Direct C-H Bonds) cosy->hsqc Step 4 hmbc Acquire ¹H-¹³C HMBC (Long-Range C-H Bonds) hsqc->hmbc Step 5 assign Integrate All Data & Assign Structure hmbc->assign Step 6

Caption: A robust workflow for complete NMR-based structure elucidation.

Advanced 2D NMR for Unambiguous Assignment

For a molecule of this complexity, 1D NMR alone is insufficient for a definitive assignment. 2D NMR experiments are essential to reveal the connectivity between atoms.[10]

¹H-¹H COSY: Mapping Proton Neighbors

Correlation Spectroscopy (COSY) generates a 2D plot with the ¹H spectrum on both axes. Off-diagonal "cross-peaks" appear between signals of protons that are spin-coupled to each other. This experiment is the primary tool for tracing the proton connectivity within each of the piperidine rings. For example, a cross-peak will connect the signal for the C1 protons to the C6 protons, confirming their adjacency.

¹H-¹³C HSQC: Linking Protons to their Carbons

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates proton signals with the signals of the carbons to which they are directly attached.[10] This is an exceptionally powerful experiment for assigning the carbon spectrum. For every CH, CH₂, or CH₃ group, a cross-peak will appear at the coordinates of its ¹H and ¹³C chemical shifts. This allows the direct transfer of assignments from the more easily interpreted proton spectrum to the carbon spectrum.

¹H-¹³C HMBC: Building the Molecular Skeleton

Heteronuclear Multiple Bond Correlation (HMBC) is arguably the most critical experiment for confirming the overall structure. It reveals correlations between protons and carbons that are separated by two or three bonds.[10] Key correlations for this molecule would include:

  • Benzylic Protons to Aromatic Carbons: The benzylic CH₂ protons will show cross-peaks to the quaternary and ortho carbons of the aromatic ring, confirming the benzyl group's identity.

  • Protons to the Spiro Carbon: Protons on C1, C4, C6, and C10 should all show a correlation to the quaternary spiro carbon (C5), definitively proving the spirocyclic fusion point.

  • Connecting Fragments: Correlations from the C1 protons to the C3 carbon across the N2 nitrogen will confirm the connectivity within the N-benzylated ring.

h1_spec ¹H Spectrum Aromatic Benzylic Aliphatic cosy COSY (¹H-¹H) h1_spec->cosy Identifies Neighbors hsqc HSQC (¹J-CH) h1_spec->hsqc hmbc HMBC (²⁻³J-CH) h1_spec->hmbc c13_spec ¹³C Spectrum Aromatic Spiro Aliphatic c13_spec->hsqc Links H to C (Directly) c13_spec->hmbc Links H to C (Long-Range) structure Final Assigned Structure cosy->structure hsqc->structure hmbc->structure Confirms Skeleton

Caption: Logical integration of 2D NMR data for structural confirmation.

Conclusion

The NMR analysis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane is a non-trivial but achievable task that exemplifies modern structural chemistry. A simple inspection of 1D spectra provides valuable initial hypotheses, but a definitive and trustworthy assignment requires a multi-faceted approach. By systematically applying a suite of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) NMR experiments, every atom in this complex, three-dimensional scaffold can be unambiguously assigned. This rigorous analytical process is fundamental for researchers in medicinal chemistry and drug development, providing the high-fidelity structural data necessary for understanding structure-activity relationships, ensuring purity, and meeting regulatory standards.

References

  • Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025, July 21).
  • synthesis of novel n-benzyl substituted piperidine amides of 1h-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Semantic Scholar.
  • Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. (2025, May 4).
  • A Step-By-Step Guide to 1D and 2D NMR Interpret
  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025, May 29). AZoOptics.
  • Chemical shifts. University of Regensburg.
  • NMR - Interpretation. (2023, January 29). Chemistry LibreTexts.
  • The Basics of Interpreting a Proton (¹H) NMR Spectrum. (2021, December 2). ACD/Labs.
  • How to read NMR spectra from the basics (chemical shift, integration r
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC.
  • Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (2018, June 28). PubMed.

Sources

Mass spectrometry of 2-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 2-Benzyl-2,8-diaza-spiro[5.5]undecane Derivatives

Introduction

The 2,8-diaza-spiro[5.5]undecane scaffold represents a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities, including potential as CNS depressants and anticonvulsants.[1] The introduction of a benzyl group at the 2-position creates a class of derivatives with unique physicochemical properties, demanding robust analytical methods for their characterization. Mass spectrometry (MS) stands as an indispensable tool for the structural elucidation and quantification of these complex molecules. Its ability to provide precise molecular weight information and detailed structural insights through fragmentation analysis is critical for researchers in drug discovery and development.

This guide provides a comprehensive overview of the mass spectrometric analysis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives. We will delve into the causality behind the choice of ionization techniques, explore the predictable and complex fragmentation pathways of the spirocyclic and benzyl moieties, and present validated experimental workflows. The aim is to equip researchers with the foundational knowledge and practical insights required to confidently analyze this important class of compounds.

Pillar 1: Selecting the Appropriate Ionization Technique

The choice of ionization method is the most critical initial step in mass spectrometric analysis, as it dictates the nature and extent of the information that can be obtained. For 2-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives, two techniques, Electron Ionization (EI) and Electrospray Ionization (ESI), provide complementary data.

Electron Ionization (EI): The Hard Ionization Approach for Structural Fingerprinting

Electron Ionization is a high-energy, gas-phase technique that bombards molecules with a beam of electrons (typically 70 eV).[2][3] This energetic process not only removes an electron to form a molecular ion (M⁺•) but also imparts significant internal energy, causing extensive and reproducible fragmentation.[4]

  • Causality : For the 2-Benzyl-2,8-diaza-spiro[5.5]undecane core, EI is less suited for determining the molecular weight, as the molecular ion peak may be weak or entirely absent due to the molecule's instability under these conditions.[5] However, its strength lies in generating a rich, fingerprint-like fragmentation pattern. This pattern is highly reproducible and can be used to confirm the identity of a known compound by matching it against a spectral library. The presence of the benzyl group and the diazaspiro core leads to characteristic fragment ions that provide structural confirmation.[2][6]

Electrospray Ionization (ESI): The Soft Ionization Approach for Molecular Weight Determination

In contrast to EI, Electrospray Ionization is a soft ionization technique that generates ions from a liquid-phase sample.[7] It is exceptionally well-suited for polar and basic compounds like the diazaspiroalkaloid core. The presence of two nitrogen atoms makes these molecules readily susceptible to protonation in an acidic solution, forming abundant protonated molecules, [M+H]⁺.[8]

  • Causality : ESI is the method of choice for unambiguously determining the molecular weight of these derivatives. The low internal energy transferred during the ionization process minimizes fragmentation, resulting in a mass spectrum dominated by the [M+H]⁺ ion.[9] This is the foundational piece of data for any analysis. Furthermore, this stable protonated molecule is the ideal precursor ion for subsequent fragmentation studies using tandem mass spectrometry (MS/MS), which is essential for detailed structural elucidation.[10][11]

Data Presentation: Comparative Analysis of Ionization Techniques
FeatureElectron Ionization (EI)Electrospray Ionization (ESI)
Ionization Principle High-energy electron bombardment (Hard)Nebulization and solvent evaporation (Soft)
Sample Phase Gas PhaseLiquid Phase
Primary Ion Formed Molecular Ion (M⁺•)Protonated Molecule ([M+H]⁺)
Fragmentation Extensive and ReproducibleMinimal (in-source)
Primary Application Structural Fingerprinting, Library MatchingMolecular Weight Determination, MS/MS Precursor
Suitability for Topic Good for confirmation of known structuresExcellent for unknown identification and structural analysis

Pillar 2: Elucidating Fragmentation Pathways with Tandem Mass Spectrometry (MS/MS)

While ESI provides the molecular weight, tandem mass spectrometry (MS/MS) is required to piece together the structure.[12] In an MS/MS experiment, the [M+H]⁺ ion is selectively isolated, subjected to collision-induced dissociation (CID) with an inert gas, and the resulting product ions are mass-analyzed.[13] This process reveals the intricate fragmentation pathways of the 2-Benzyl-2,8-diaza-spiro[5.5]undecane core.

The fragmentation of these molecules is governed by the inherent stability of the resulting ions and neutral losses, primarily driven by three key structural features: the benzyl group, the piperidine rings, and the spirocyclic center.

Major Fragmentation Pathways
  • Benzylic Cleavage (The Dominant Pathway) : The most prominent fragmentation route involves the cleavage of the C-N bond between the benzyl group and the piperidine ring. This results in the formation of the highly stable benzyl cation or its rearranged isomer, the tropylium ion (C₇H₇⁺), at m/z 91 .[6][14] This is an extremely reliable diagnostic peak for benzyl-containing compounds. The corresponding neutral loss from the precursor ion ([M+H-91]⁺) is also readily observed.

  • α-Cleavage of the Piperidine Ring : A characteristic fragmentation of amines involves the cleavage of the carbon-carbon bond adjacent (alpha) to the nitrogen atom.[15] This leads to the opening of one of the piperidine rings, creating a stable, resonance-stabilized acyclic iminium ion. This pathway can occur on either side of the spiro center, leading to a series of product ions corresponding to the loss of alkyl radicals from the opened ring.

  • Spirocyclic Core Fragmentation : The rigid spiro[5.5]undecane system can undergo complex fragmentation, often involving concerted ring fissions. One common route is a retro-Diels-Alder (RDA) type reaction within one of the cyclohexyl-analogue rings, leading to the expulsion of a neutral molecule like ethylene (C₂H₄) or propene (C₃H₆).[11] These pathways are crucial for confirming the nature of the spirocyclic core.

Visualization: Key Fragmentation Mechanisms

M [M+H]⁺ 2-Benzyl-2,8-diaza-spiro[5.5]undecane Derivative P1_frag m/z 91 (Tropylium Ion) M->P1_frag Benzylic Cleavage P1_neutral [M+H-91]⁺ (Loss of Benzyl Group) M->P1_neutral Benzylic Cleavage P2_frag Ring-Opened Immonium Ion M->P2_frag α-Cleavage P3_frag [M+H - C₂H₄]⁺ (Retro-Diels-Alder type) M->P3_frag Spiro Core Fission P2_subfrag Further Neutral Losses (e.g., loss of C₃H₆) P2_frag->P2_subfrag

Caption: Primary fragmentation pathways for protonated 2-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives.

Data Presentation: Predicted Key Fragment Ions
Precursor IonFragmentation MechanismKey Product Ion (m/z)Neutral Loss
[M+H]⁺Benzylic Cleavage91 (C₇H₇⁺)M - C₇H₆
[M+H]⁺Benzylic Cleavage[M+H-91]⁺C₇H₇• (radical)
[M+H]⁺α-Cleavage & Ring OpeningVaries (Structure-dependent)Alkyl radicals
[M+H]⁺Spiro Core Fission (RDA-type)[M+H-28]⁺ or [M+H-42]⁺C₂H₄ or C₃H₆

Pillar 3: Experimental Protocol & Analytical Workflow

A self-validating system relies on a robust and reproducible experimental protocol. The following outlines a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of these compounds.

Experimental Protocol: LC-MS/MS Analysis
  • Standard and Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the 2-Benzyl-2,8-diaza-spiro[5.5]undecane derivative in HPLC-grade methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Formic acid is crucial for promoting protonation in ESI positive mode.[16]

  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: Linear gradient from 5% to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: ESI Positive.

    • Ion Spray Voltage: 3.5 - 4.5 kV.

    • Capillary Temperature: 325 °C.[16]

    • Nebulizing Gas (N₂): 40-50 psi.

    • Full Scan (MS1): Scan range m/z 100-600 to detect the [M+H]⁺ precursor ion.

    • Tandem MS (MS/MS):

      • Select the [M+H]⁺ ion for fragmentation.

      • Use Collision-Induced Dissociation (CID) with Argon as the collision gas.

      • Optimize collision energy (typically 15-40 eV) to achieve a rich spectrum of product ions.

Visualization: Overall Analytical Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep1 Dissolve Sample (Methanol) prep2 Dilute in Mobile Phase A (0.1% Formic Acid) prep1->prep2 lc LC Separation (C18 Column) prep2->lc esi ESI+ Ionization lc->esi ms1 MS1: Full Scan (Detect [M+H]⁺) esi->ms1 cid Isolate & Fragment (Collision-Induced Dissociation) ms1->cid ms2 MS2: Product Ion Scan (Detect Fragments) cid->ms2 interp1 Confirm Molecular Weight ms2->interp1 interp2 Elucidate Fragmentation Pathways interp1->interp2 interp3 Structure Confirmation interp2->interp3

Caption: Standard analytical workflow for the characterization of diazaspiro[5.5]undecane derivatives.

Conclusion

The mass spectrometric analysis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives is a multifaceted process that leverages the complementary strengths of different ionization techniques and analytical methods. ESI is paramount for the accurate determination of molecular weight via the formation of a stable protonated molecule, [M+H]⁺. This ion serves as the entry point for detailed structural analysis using tandem mass spectrometry. The fragmentation patterns observed under CID are predictable and highly informative, dominated by the characteristic benzylic cleavage to yield the m/z 91 tropylium ion, alongside α-cleavage and complex fissions of the spirocyclic core. By employing the systematic workflow and understanding the chemical principles behind the fragmentation, researchers can confidently identify and structurally characterize these complex and pharmaceutically relevant molecules.

References

  • H2 unimolecular elimination in electrospray ionization mass spectrometry from erythraline, a spirocyclic alkaloid. European Journal of Mass Spectrometry, 2013. [Link]

  • Benzyl ions from 1,1-(2,2'-dimethoxyphenyl)-substituted 2-methylpropanes under electron ionization. Rapid Communications in Mass Spectrometry, 2006. [Link]

  • Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. Rapid Communications in Mass Spectrometry, 2007. [Link]

  • H2 Unimolecular Elimination in Electrospray Ionization Mass Spectrometry from Erythraline, a Spirocyclic Alkaloid. ResearchGate, 2013. [Link]

  • Mass spectrometry of alkylbenzenes and related compounds. Part 11. Gas phase ion chemistry of protonated alkylbenzenes (alkylbenzenium ions). CORE, 1993. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 2015. [Link]

  • Electron ionization mass spectra of aryl- and benzyl-substituted 2,3-dihydroimidazo[1,2-a]pyrimidine-5,7(1H,6H)-diones. ResearchGate, 2007. [Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. ScienceDirect, 2015. [Link]

  • Elucidation of the fragmentation pathways of azaspiracids, using electrospray ionisation, hydrogen/deuterium exchange, and multiple-stage mass spectrometry. Journal of Mass Spectrometry, 2003. [Link]

  • Spiro[pyrrolidine-3,3′-oxindoles] and Their Indoline Analogues as New 5-HT6 Receptor Chemotypes. MDPI, 2017. [Link]

  • Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate, 2015. [Link]

  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. Technology Networks, N/A. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts, 2023. [Link]

  • Tandem mass spectrometry. Wikipedia, N/A. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. ResearchGate, N/A. [Link]

  • Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols. The Journal of Organic Chemistry, 2005. [Link]

  • General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. SciSpace, 2012. [Link]

  • Applications of Tandem Mass Spectrometry (MS/MS) in Protein Analysis for Biomedical Research. PMC, 2022. [Link]

  • Tandem Mass Spectrometry (MS/MS). National MagLab, 2023. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide, N/A. [Link]

  • Two-Dimensional Tandem Mass Spectrometry for Biopolymer Structural Analysis. Wiley Online Library, 2020. [Link]

  • Mass Spectrometry: Fragmentation. University of Puget Sound, N/A. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts, 2020. [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton, 2021. [Link]

  • ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES IN BORAGINACEAE SPECIES FROM MACEDONIA USING LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 2022. [Link]

Sources

A Technical Guide for the Initial Biological Screening of 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, technically-grounded framework for conducting the initial biological screening of the novel chemical entity, 2-Benzyl-2,8-diaza-spiro[5.5]undecane. Recognizing the limited existing data on this specific molecule, this document outlines a strategic, multi-tiered screening cascade designed to efficiently characterize its cytotoxic profile, identify potential biological activities through phenotypic screening, and explore plausible mechanisms of action via hypothesis-driven, target-based assays. This approach is tailored for researchers, scientists, and drug development professionals, emphasizing experimental causality, robust protocol design, and data-driven decision-making to advance promising compounds through the early stages of the discovery pipeline.

Introduction: The Rationale for Screening 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Spirocyclic scaffolds, characterized by two rings sharing a single atom, are of increasing interest in medicinal chemistry.[1][2] Their inherent three-dimensionality provides a rigid framework capable of projecting functional groups into diverse regions of chemical space, often leading to improved target specificity and optimized pharmacokinetic profiles compared to traditional flat aromatic systems.[1][3] The 2,8-diazaspiro[5.5]undecane core, a dipiperidine system, is a privileged structure found in compounds with a wide range of biological activities, including immunomodulation and central nervous system effects.[4][5][6]

The subject of this guide, 2-Benzyl-2,8-diaza-spiro[5.5]undecane, combines this promising spirocyclic core with a benzyl substituent, a common functional group in pharmacologically active molecules. While specific biological data for this exact compound is sparse, related diazaspiro structures have shown activity as inhibitors of enzymes and modulators of receptors.[7][8][9] This structural precedent justifies a systematic and multi-faceted screening approach to uncover its therapeutic potential.

This guide details a logical screening cascade designed to move from broad, foundational assessments to more specific, hypothesis-driven investigations.

Pre-Screening Compound Qualification

Before committing resources to biological assays, the integrity and handling properties of the compound must be rigorously established.

  • Identity and Purity Confirmation: The chemical structure must be unequivocally confirmed using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed via High-Performance Liquid Chromatography (HPLC), with a minimum purity of >95% required for screening.

  • Solubility Assessment: The compound's solubility in dimethyl sulfoxide (DMSO) and aqueous buffer systems (e.g., Phosphate-Buffered Saline, PBS) is determined. This is critical for preparing accurate stock solutions and avoiding compound precipitation in aqueous assay media, a common source of artifacts.

  • Stability Analysis: The stability of the compound in the chosen solvent (typically DMSO) under storage conditions (-20°C or -80°C) and in aqueous assay buffer at 37°C should be evaluated over the time course of the planned experiments to ensure the observed effects are due to the parent compound and not a degradant.

Tier 1: Foundational Cytotoxicity and Viability Assessment

The initial step in any screening cascade is to determine the compound's general effect on cell viability. This establishes a concentration range for subsequent, more sensitive assays and flags overtly toxic compounds early in the process.[10]

Rationale for Assay Selection

Two distinct, well-validated assays are recommended to provide orthogonal measurements of cell health.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product, the concentration of which is proportional to the number of living cells.[10][12]

  • CellTiter-Glo® Luminescent Cell Viability Assay: This assay quantifies ATP, an indicator of metabolically active cells.[13] The luminescent signal produced by a luciferase reaction is directly proportional to the amount of ATP present, offering high sensitivity.[14]

Experimental Protocol: General Cytotoxicity Screening
  • Cell Line Selection: A panel of cell lines should be used, including at least one cancerous line (e.g., HeLa - cervical cancer, MCF-7 - breast cancer) and one non-cancerous line (e.g., HEK293 - human embryonic kidney cells) to assess for any preliminary cancer-specific cytotoxicity.[12]

  • Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 2-Benzyl-2,8-diaza-spiro[5.5]undecane (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Replace the medium in the cell plates with the medium containing the test compound concentrations. Include vehicle-only (e.g., 0.1% DMSO) and positive (e.g., doxorubicin) controls.

  • Incubation: Incubate the plates for a standard duration, typically 48 or 72 hours, at 37°C in a humidified CO₂ incubator.

  • Assay Readout:

    • For MTT: Add MTT reagent to each well, incubate for 2-4 hours, then solubilize the resulting formazan crystals with DMSO or isopropanol. Read the absorbance at ~570 nm.[12]

    • For CellTiter-Glo®: Equilibrate the plate to room temperature, add the CellTiter-Glo® reagent, and measure luminescence after a brief incubation period.[13]

  • Data Analysis: Convert raw data to percent viability relative to the vehicle control. Plot the dose-response curve and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineAssay TypeIncubationIC50 (µM)
HeLaMTT48h25.4
MCF-7MTT48h31.8
HEK293MTT48h>100
HeLaCellTiter-Glo®48h22.9
HEK293CellTiter-Glo®48h>100

Tier 2: Target-Agnostic Phenotypic Screening

If the compound shows an acceptable therapeutic window (i.e., cytotoxicity IC50 is significantly higher than concentrations where other effects might be observed), the next step is to search for functional effects without a preconceived molecular target. Phenotypic screening identifies compounds based on their ability to induce a measurable change in a complex biological system.[15][16] This approach is powerful for discovering first-in-class therapies, as it does not rely on prior knowledge of a specific target.[17][18]

Rationale for High-Content Screening (HCS)

HCS combines automated microscopy with sophisticated image analysis to simultaneously quantify multiple phenotypic parameters in intact cells.[18] This provides a rich, multi-parametric dataset describing a compound's effect on cell morphology, organelle health, and specific protein localization.

Experimental Workflow: Phenotypic Screening

G High-Content Phenotypic Screening Workflow cluster_prep Preparation cluster_imaging Data Acquisition cluster_analysis Analysis & Hit ID A Seed Cells in Imaging-Compatible Plates B Compound Treatment (Sub-toxic Concentrations) A->B C Multiplexed Staining (e.g., Nuclei, Cytoskeleton, Mitochondria) B->C D Automated Confocal Microscopy C->D E Image Segmentation & Feature Extraction D->E F Multi-Parametric Profiling (Machine Learning) E->F G Identify Phenotypic 'Hits' F->G G GPCR Gq Signaling Pathway for Calcium Flux Assay Ligand Test Compound (Agonist) GPCR Gq-Coupled GPCR Ligand->GPCR Binds G_Protein Gαqβγ GPCR->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca_Store Ca²⁺ Stores ER->Ca_Store Ca_Release Ca²⁺ Release Ca_Store->Ca_Release Induces Signal Fluorescent Signal Ca_Release->Signal Generates

Caption: Gq-Coupled GPCR Signaling Pathway.

Hypothesis 2: Ion Channel Modulation

Ion channels are critical for regulating a vast range of physiological processes and are well-established drug targets. [19][20]Automated patch-clamp and fluorescence-based assays provide high-throughput methods for screening compound libraries against these targets. [21][22] Screening Protocol: High-Throughput Electrophysiology Automated patch-clamp systems (e.g., Qube® or Patchliner®) allow for the direct measurement of ionic currents through a channel in a 384-well format. [21]

  • Cell Line: Use a cell line engineered to overexpress a specific ion channel of interest (e.g., a voltage-gated sodium or potassium channel).

  • Cell Preparation: Prepare a single-cell suspension for introduction into the automated patch-clamp system.

  • Compound Application: The system will automatically establish a giga-seal between a cell and the planar electrode. The test compound is then applied, and the system records changes in the ion current in response to specific voltage protocols.

  • Data Analysis: Analyze the electrophysiology traces to determine if the compound blocks or modulates the channel's activity, allowing for the calculation of an IC50.

Data Interpretation and Hit Triage

Following the completion of the screening cascade, the data must be integrated to make informed decisions.

  • Hit Definition: A "hit" is a compound that shows a confirmed, reproducible, and dose-dependent effect in a secondary or targeted assay at a concentration that is not generally cytotoxic.

  • Selectivity Index (SI): A key metric is the SI, calculated as (Cytotoxicity IC50) / (Activity EC50 or IC50). A higher SI value is desirable, indicating that the compound's specific biological activity occurs at concentrations well below those that cause cell death.

  • Prioritization: Hits are prioritized based on potency, selectivity, and the novelty of their phenotypic profile or mechanism of action. Promising hits will advance to dose-response confirmation, initial structure-activity relationship (SAR) studies, and further mechanistic validation.

Conclusion

The initial biological screening of a novel compound like 2-Benzyl-2,8-diaza-spiro[5.5]undecane requires a systematic, tiered approach. By starting with broad assessments of cytotoxicity and progressing to unbiased phenotypic analysis and targeted, hypothesis-driven assays, researchers can efficiently identify and validate promising biological activities. This guide provides a robust and scientifically sound framework to de-risk and advance novel spirocyclic compounds in the early drug discovery process.

References

  • Lian, J., et al. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmaceutica Sinica B.
  • Charnwood Discovery. Phenotypic Screening Assays.
  • AstraZeneca. Phenotypic Screening in Early Drug Discovery: Opportunities and Challenges.
  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role.
  • Revvity. Phenotypic Screening.
  • Sygnature Discovery. Ion Channel Assays.
  • Charles River Laboratories. Ion Channel Assays.
  • Biobide. (2022). Phenotypic Screening for Drug Discovery.
  • Creative Biogene. GPCR Screening & Profiling with Binding Assays.
  • Wang, D., et al. (2012). An update of novel screening methods for GPCR in drug discovery. Expert Opinion on Drug Discovery.
  • Reaction Biology. Ion Channel Assays.
  • De, P., et al. (2017). Rationalized design, synthesis and pharmacological screening of amino acid linked spiro pyrrolidino oxyindole analogs through environment friendly reaction. Journal of Young Pharmacists.
  • Christopher, J.A., et al. (2011). Screening for GPCR Ligands Using Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Zheng, W., et al. (2012). Ion Channel Screening. Assay Guidance Manual.
  • Celtarys. (2023). High-Throughput Screening of GPCRs for Drug Discovery.
  • Metrion Biosciences. Ion channel assays for preclinical pain research.
  • Reaction Biology. Cell Proliferation Assay Service | CellTiter-Glo.
  • Benchchem. (2025). Application Notes and Protocols: In Vitro Cytotoxicity Assay of a Novel Compound on Cancer Cell Lines.
  • Suseata, A., et al. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. MDPI.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Kumar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of All Research Education and Scientific Methods.
  • Wang, Y., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry.
  • Life Chemicals. (2025). Spiro-, Poly- and Bicyclic Screening Compound Library.
  • Dent, P., et al. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
  • ResearchGate. The utilization of spirocyclic scaffolds in novel drug discovery.
  • Karageorgis, G., et al. (2021). Design and Synthesis of Fsp3-Rich, Bis-Spirocyclic-Based Compound Libraries for Biological Screening. ACS Combinatorial Science.
  • European Patent Office. (2019). 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS.
  • Blanco-Ania, D., et al. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. RSC Advances.
  • Almansa, C., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry.
  • Barakat, A., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.
  • Eureka. (2008). Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds.
  • Kim, M., et al. (2020). Anti-Allergic and Anti-Inflammatory Effects of Undecane on Mast Cells and Keratinocytes. Molecules.
  • Pathak, T.P., et al. (2005). AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES.
  • Sigma-Aldrich. 2-Benzyl-8-Boc-2,8-diaza-spirou[18][18]ndecan-1-one. Available at:

  • Benchchem. (2025). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • ePrints Soton. Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno.
  • Rutjes, F.P.J.T., et al. (2017). PRIVILEGED HETEROCYCLES: BIOACTIVITY AND SYNTHESIS OF 1,9-DIAZASPIRO[5.5]UNDECANE-CONTAINING COMPOUNDS. Arkivoc.

Sources

An Investigator's Guide to Elucidating the Mechanism of Action of 2-Benzyl-2,8-diaza-spiro[5.5]undecane, a Putative Neurokinin-1 Receptor Modulator

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2,8-diaza-spiro[5.5]undecane scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. This guide focuses on a specific derivative, 2-Benzyl-2,8-diaza-spiro[5.5]undecane, a compound whose biological mechanism of action has not been extensively characterized in public-domain literature. Structural similarities to known neurokinin-1 (NK-1) receptor antagonists suggest a plausible starting point for investigation.[1][2] This document provides a comprehensive, technically-grounded framework for researchers and drug development professionals to systematically discover and validate the mechanism of action of this compound, using the NK-1 receptor as a primary hypothetical target. The guide details a logical, multi-phase experimental cascade, from initial in silico screening and in vitro target validation to cellular functional assays and planning for in vivo confirmation. Each section provides not just procedural steps but also the scientific rationale behind experimental choices, ensuring a self-validating and robust discovery process.

Introduction: The Case for Investigation

The diazaspiro[5.5]undecane core is a rigid, three-dimensional structure that allows for precise spatial orientation of substituents, making it an attractive framework for designing selective ligands.[3] Various compounds incorporating this scaffold have demonstrated a range of biological activities, including antagonism of G protein-coupled receptors (GPCRs) like the NK-1 receptor.[1][2] The NK-1 receptor, the primary receptor for the neuropeptide Substance P, is a well-validated target for therapeutic intervention in several pathophysiological conditions, most notably chemotherapy-induced nausea and vomiting, as well as pain and inflammation.[4][5][6]

2-Benzyl-2,8-diaza-spiro[5.5]undecane features both the diazaspiro core and a benzyl group, a common moiety in known NK-1 antagonists.[4] This structural alert provides a strong, rational basis for hypothesizing that the compound may act as a modulator of the NK-1 receptor. This guide, therefore, outlines a systematic workflow to test this hypothesis and fully characterize the compound's mechanism of action.

Phase 1: Target Identification and Initial Validation

The initial phase focuses on establishing a direct interaction between 2-Benzyl-2,8-diaza-spiro[5.5]undecane (referred to hereafter as the "Test Compound") and the human NK-1 receptor. The workflow progresses from computational prediction to direct binding confirmation.

Workflow for Phase 1

G cluster_0 Phase 1: Target Identification & Validation InSilico 1. In Silico Modeling (Molecular Docking) BindingAssay 2. Radioligand Binding Assay (Direct Interaction) InSilico->BindingAssay Predicts Binding Pose FunctionalAssay 3. Cell-Based Functional Assay (Confirm Activity) BindingAssay->FunctionalAssay Confirms Affinity (Ki)

Caption: Phase 1 workflow: from computational prediction to functional confirmation.

In Silico Modeling: Molecular Docking

Expertise & Experience: Before committing to resource-intensive wet-lab experiments, in silico docking provides a predictive assessment of the binding potential. This step helps visualize a plausible binding mode and calculate a theoretical binding energy, offering an early go/no-go decision point. We model the interaction with the human NK-1 receptor, for which several structural models exist.

Protocol:

  • Receptor Preparation: Obtain a high-resolution 3D structure of the human NK-1 receptor. If an experimental structure is unavailable, generate a homology model using a suitable template (e.g., other Class A GPCRs).

  • Ligand Preparation: Generate a 3D conformation of the Test Compound and perform energy minimization.

  • Docking Simulation: Use a validated docking program (e.g., AutoDock, Schrödinger's Glide) to predict the binding pose and affinity of the Test Compound within the known binding pocket of the NK-1 receptor.

  • Analysis: Analyze the predicted binding interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the docking score to that of known NK-1 antagonists like Aprepitant.

Radioligand Binding Assay: Confirming Direct Interaction

Trustworthiness: This experiment is the gold standard for quantifying the affinity of a ligand for its receptor.[7][8] By measuring the displacement of a high-affinity radiolabeled ligand (e.g., [125I]Substance P) by the unlabeled Test Compound, we can determine the binding affinity (Ki). This provides direct evidence of a physical interaction.

Detailed Protocol: Competitive Radioligand Binding Assay [9][10]

  • Materials:

    • Membrane preparation from cells stably expressing the human NK-1 receptor (e.g., U373 MG or HEK293 cells).[11][12]

    • Radioligand: [125I]-Substance P.[9]

    • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.

    • Test Compound stock solution in DMSO.

    • Non-specific binding control: A high concentration (e.g., 10 µM) of a known unlabeled NK-1 antagonist (e.g., Aprepitant).

    • 96-well filter plates (e.g., GF/C filters pre-soaked in polyethyleneimine).

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation (50-100 µg protein/well), a fixed concentration of [125I]-Substance P (at its Kd value), and varying concentrations of the Test Compound (e.g., from 10 pM to 100 µM).[9]

    • For total binding wells, add vehicle (DMSO) instead of the Test Compound.

    • For non-specific binding wells, add the unlabeled antagonist.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[10]

    • Terminate the reaction by rapid vacuum filtration through the filter plate, followed by several washes with ice-cold wash buffer.

    • Dry the filters and measure the radioactivity retained on the filter for each well using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the Test Compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Data Presentation: Hypothetical Binding Affinity Data

CompoundReceptorIC₅₀ (nM)Ki (nM)
Test CompoundHuman NK-115.58.2
Aprepitant (Control)Human NK-12.11.1

Phase 2: Characterizing the Mode of Action

Once binding is confirmed, the next critical step is to determine the functional consequence of that binding. Does the compound activate the receptor (agonist), block the endogenous ligand (antagonist), or have no effect on its own but modulate the agonist's effect (allosteric modulator)?

Signaling Pathway of the NK-1 Receptor

The NK-1 receptor is a canonical Gq-coupled GPCR.[13] Activation by Substance P leads to the activation of Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ then triggers the release of calcium (Ca²⁺) from intracellular stores, a robust and measurable signal.[13][14]

G cluster_0 NK-1 Receptor Signaling Cascade SP Substance P (Agonist) NK1R NK-1 Receptor (GPCR) SP->NK1R Activates TestCmpd Test Compound (Putative Antagonist) TestCmpd->NK1R Blocks Gq Gq Protein NK1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Intracellular Ca²⁺ Release IP3->Ca Triggers

Caption: Hypothesized antagonistic action on the NK-1 receptor Gq signaling pathway.

Calcium Mobilization Assay: Determining Functional Activity

Expertise & Experience: The calcium mobilization assay is a highly sensitive and robust functional assay for Gq-coupled receptors.[13][14][15] It allows for the rapid determination of whether the Test Compound acts as an agonist or an antagonist. The use of a fluorescent calcium-sensitive dye provides a real-time kinetic readout of receptor activation.

Detailed Protocol: FLIPR-Based Calcium Flux Assay [15][16]

  • Cell Culture: Seed cells stably expressing the human NK-1 receptor (e.g., HEK293-NK1R) into black-walled, clear-bottom 96-well plates and culture overnight to form a confluent monolayer.[15]

  • Dye Loading: Aspirate the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM or a no-wash kit like the FLIPR Calcium 5 Assay Kit) and probenecid (to prevent dye leakage).[14][15] Incubate for 1 hour at 37°C.

  • Agonist Mode Test:

    • Place the cell plate into a kinetic fluorescence plate reader (e.g., a FlexStation or FLIPR).

    • Add varying concentrations of the Test Compound and measure fluorescence over time. An increase in fluorescence indicates agonist activity.

  • Antagonist Mode Test:

    • Pre-incubate the dye-loaded cells with varying concentrations of the Test Compound for 15-30 minutes.

    • Add a fixed concentration of Substance P (typically the EC₈₀ concentration) to all wells and immediately measure the fluorescence response.

    • A dose-dependent decrease in the Substance P-induced signal indicates antagonist activity.

  • Data Analysis:

    • For antagonist mode, plot the percentage of inhibition of the Substance P response against the log concentration of the Test Compound.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for functional antagonism.

Data Presentation: Hypothetical Functional Antagonism Data

Assay ModeCompoundFunctional ReadoutIC₅₀ (nM)
AgonistTest CompoundCalcium FluxNo activity observed
AntagonistTest CompoundInhibition of Substance P-induced Ca²⁺ Flux25.8
AntagonistAprepitant (Control)Inhibition of Substance P-induced Ca²⁺ Flux3.5

Phase 3: In Vivo Model Planning

Following successful in vitro characterization, the final phase involves demonstrating efficacy in a relevant animal model. For an NK-1 receptor antagonist, a well-established model is the ferret or dog model of chemotherapy-induced emesis.[5]

Expertise & Experience: The selection of an appropriate in vivo model is critical for translating in vitro findings into a physiologically relevant context. Ferrets have a well-developed emetic reflex that is sensitive to NK-1 receptor modulation, making them a suitable species for this investigation.[5]

Experimental Outline: Ferret Model of Emesis

  • Acclimatization: Acclimate male ferrets to handling and experimental conditions.

  • Compound Administration: Administer the Test Compound or vehicle via an appropriate route (e.g., oral gavage or intravenous injection) at various doses.

  • Emetic Challenge: After a suitable pre-treatment period, administer a potent emetogen known to act via NK-1 pathways, such as cisplatin.

  • Observation: Observe the animals for a defined period (e.g., 4-6 hours) and quantify the number of retches and vomits.

  • Analysis: Compare the emetic response in the Test Compound-treated groups to the vehicle-treated group. A statistically significant reduction in the number of emetic episodes would provide strong evidence of in vivo efficacy.

Conclusion and Future Directions

This guide outlines a logical and rigorous pathway for elucidating the mechanism of action of 2-Benzyl-2,8-diaza-spiro[5.5]undecane. By progressing from in silico prediction to in vitro binding and functional assays, researchers can build a compelling, evidence-based case for its mode of action. The proposed workflow, centered on the scientifically plausible hypothesis of NK-1 receptor antagonism, provides a clear roadmap for characterization.

Successful validation as an NK-1 antagonist would warrant further investigation, including:

  • Selectivity Profiling: Screening the compound against a panel of other GPCRs to determine its target selectivity.

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to optimize potency and drug-like properties.

This systematic approach ensures that the scientific integrity of the discovery process is maintained, ultimately providing a solid foundation for potential future drug development efforts.

References

  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol. Available at: [Link].

  • Spirocyclic NK(1) antagonists I: [4.5] and [5.5]-spiroketals. PubMed. Available at: [Link].

  • Spiro-substituted piperidines as neurokinin receptor antagonists. III. Synthesis of (+/-)-N-[2-(3,4-dichlorophenyl). PubMed. Available at: [Link].

  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery. Available at: [Link].

  • Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link].

  • Calcium Flux Assay Protocol. ResearchGate. Available at: [Link].

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. Available at: [Link].

  • A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. PMC - NIH. Available at: [Link].

  • NK1 receptor antagonist. Wikipedia. Available at: [Link].

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link].

  • An assessment of the effects of neurokinin1 receptor antagonism against nausea and vomiting: Relative efficacy, sites of action. Wiley Online Library. Available at: [Link].

  • Neurokinin 1 Receptor Antagonists: Correlation between in Vitro Receptor Interaction and in Vivo Efficacy. ResearchGate. Available at: [Link].

  • Potent and highly selective neurokinin antagonists. Journal of Medicinal Chemistry. Available at: [Link].

  • Neurokinin-1 Receptor (NK-1R) Antagonists as a New Strategy to Overcome Cancer Resistance. MDPI. Available at: [Link].

  • Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. Available at: [Link].

  • Mapping Substance P Binding Sites on the Neurokinin-1 Receptor Using Genetic Incorporation of a Photoreactive Amino Acid. PMC. Available at: [Link].

  • (PDF) Antagonists at the neurokinin receptors - Recent patent literature. ResearchGate. Available at: [Link].

  • High-Content Screening for GPCR Programs: Overcoming Assay Limitations with Fluorescent Ligands. CELT-3D. Available at: [Link].

  • Discovery of GPCR ligands for probing signal transduction pathways. PMC - NIH. Available at: [Link].

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link].

  • Neurokinin-1 receptor agonists are involved in mediating neutrophil accumulation in the inflamed, but not normal, cutaneous microvasculature. PubMed. Available at: [Link].

  • Inhibiting a promiscuous GPCR: iterative discovery of bitter taste receptor ligands. PMC. Available at: [Link].

  • Method for synthesizing 3,9-diaza spiro[5.5] undecane template compounds. Eureka.
  • AN ENANTIOSELECTIVE SYNTHESIS OF 1-AZASPIRO[5.5]- UNDECANE RING SYSTEM OF HISTRIONICOTOXIN ALKALOIDS FROM D(+)-GLUCOSE. HETEROCYCLES. Available at: [Link].

  • Editorial: New approaches for the discovery of GPCR ligands. Frontiers. Available at: [Link].

  • Radioligand binding methods: practical guide and tips. Scite.ai. Available at: [Link].

  • Diazepam. Wikipedia. Available at: [Link].

  • 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS. European Patent Office. Available at: [Link].

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. ePrints Soton. Available at: [Link].

  • Diazepam. Medical Countermeasures Database - CHEMM. Available at: [Link].

  • Diazepam. Some Pharmaceutical Drugs - NCBI Bookshelf. Available at: [Link].

  • Diazepam's Mechanism of Action: How This Benzodiazepine Works. GoodRx. Available at: [Link].

  • What is the mechanism of Diazepam?. Patsnap Synapse. Available at: [Link].diazepam).

Sources

Exploring the chemical space of diazaspiro[5.5]undecane scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Navigating the 3D Chemical Space: A Technical Guide to Diazaspiro[5.5]undecane Scaffolds

Executive Summary

The "Escape from Flatland" initiative has fundamentally shifted small molecule drug discovery from planar, aromatic-heavy structures to three-dimensional (


-rich) architectures. Among these, diazaspiro[5.5]undecanes  represent a privileged scaffold class.[1][2][3] Unlike their linear congeners (piperazines and bipiperidines), these spirocycles offer orthogonal exit vectors, enhanced solubility, and superior metabolic stability by blocking oxidative "soft spots."

This technical guide provides a rigorous exploration of the diazaspiro[5.5]undecane chemical space. It details the structural rationale for their use, provides a validated synthetic protocol for the high-value 2,8-diazaspiro[5.5]undecane isomer, and examines their application in modern ligand design.

Structural Rationale & Pharmacophore Mapping

The Advantage

The correlation between clinical success and the fraction of saturated carbons (


) is well-established.[4] Diazaspiro[5.5]undecanes serve as rigid, saturated bioisosteres for piperazines.
PropertyPiperazine (Linear)2,8-Diazaspiro[5.5]undecane (Spiro)Impact on Drugability
Geometry Planar/Chair (Fluxional)Rigid, Orthogonal (

twist)
Locks pharmacophores in active conformation; reduces entropic penalty upon binding.
Lipophilicity (LogP) VariableGenerally LowerImproved aqueous solubility due to disruption of crystal lattice energy.
Metabolic Stability Low (N-dealkylation,

-oxidation)
HighQuaternary spiro-center sterically shields adjacent carbons from CYP450 oxidation.
Vectorality Linear (

)
Angular (Variable)Accesses novel IP space and binding pockets inaccessible to flat molecules.
Isomer Nomenclature and Vector Analysis

Selecting the correct isomer is critical for vector alignment.

  • 2,8-Diazaspiro[5.5]undecane: The direct "3D-expanded" bioisostere of piperazine. Ideal for linking two aromatic systems.

  • 1,5-Diazaspiro[5.5]undecane: Often accessible via double Michael additions; creates a "U-shape" vector profile.

  • 3,9-Diazaspiro[5.5]undecane: Used in GABA-A antagonists; provides extended reach.

Synthetic Strategy: The 2,8-Diazaspiro[5.5]undecane Core

The synthesis of the 2,8-isomer is chemically challenging due to the need to construct a quaternary center while maintaining orthogonal protection on the nitrogen atoms. The most robust route involves the Knoevenagel-Michael-Cyclization sequence starting from 4-piperidones.

Validated Protocol: Construction of the 2,8-Core

Objective: Synthesis of N-benzyl-2,8-diazaspiro[5.5]undecane-1-one (Key Intermediate).

Reagents:

  • 1-Benzyl-4-piperidone (Starting Material)

  • Ethyl cyanoacetate

  • Potassium cyanide (KCN) or TMSCN

  • Ammonium acetate / Acetic acid

  • Ethanol / Water

Step-by-Step Methodology:

  • Knoevenagel Condensation:

    • Charge a reactor with 1-benzyl-4-piperidone (1.0 eq), ethyl cyanoacetate (1.1 eq), and ammonium acetate (0.1 eq) in ethanol.

    • Reflux for 4–6 hours with Dean-Stark water removal to drive equilibrium.

    • Checkpoint: Monitor TLC for disappearance of ketone.[5] The product is the

      
      -unsaturated ester.
      
  • Michael Addition (The Critical Step):

    • Dissolve the crude unsaturated ester in EtOH/H2O (8:2).

    • Carefully add KCN (1.2 eq) at 0°C (Caution: HCN generation risk; use scrubbers).

    • Warm to ambient temperature and stir for 12 hours.

    • Mechanism:[6][7][8] Cyanide attacks the

      
      -position, creating the quaternary center precursors.
      
  • Acid-Mediated Cyclization & Hydrolysis:

    • The resulting dinitrile-ester intermediate is treated with concentrated H2SO4 or HCl at reflux.

    • This effects hydrolysis of the nitriles to acids/amides and concurrent decarboxylation/cyclization to form the glutarimide ring.

    • Reduction: The resulting spiro-glutarimide is reduced (using LiAlH4 or BH3·THF) to yield the final 2,8-diazaspiro[5.5]undecane skeleton.[7]

Graphviz Diagram: Synthetic Workflow

SynthesisWorkflow Start 1-Benzyl-4-piperidone Inter1 Unsaturated Ester (Knoevenagel) Start->Inter1 + Ethyl Cyanoacetate Cat: NH4OAc Inter2 Cyano-Ester (Michael Addn) Inter1->Inter2 + KCN (Formation of Quaternary C) Inter3 Spiro-Glutarimide (Cyclization) Inter2->Inter3 Acid Hydrolysis (-CO2) Final 2,8-Diazaspiro[5.5]undecane Inter3->Final Reduction (LiAlH4)

Caption: Step-wise construction of the 2,8-diazaspiro[5.5]undecane core via the Piperidone-Cyanoacetate route.

Application Case Study: GPCR & Enzyme Modulation

Sigma-1 / Opioid Dual Ligands

Recent medicinal chemistry campaigns (e.g., J. Med.[9] Chem. 2020) have utilized 1-oxa-4,9-diazaspiro[5.5]undecane and 2,8-diazaspiro[5.5]undecane scaffolds to develop dual ligands.

  • Challenge: Traditional opioids have high addiction liability.

  • Solution: Dual targeting of MOR (Mu Opioid Receptor) and Sigma-1 receptors modulates analgesia while reducing tolerance.

  • Role of Scaffold: The spiro-scaffold positions the basic amine (interacting with Asp147 in MOR) and the aromatic tail (interacting with Sigma-1 hydrophobic pockets) in a precise orientation that a flexible piperazine cannot maintain.

PARP Inhibitors (Olaparib Analogs)

Replacing the piperazine core of Olaparib with a diazaspiro scaffold has been shown to:

  • Increase selectivity for PARP-1 over PARP-2.

  • Reduce cytotoxicity in non-target cells.

  • Lower hERG inhibition liability due to reduced lipophilicity.

Graphviz Diagram: Decision Logic for Scaffold Selection

DecisionTree Start Lead Optimization: Piperazine Core Issues? Issue1 Metabolic Instability? Start->Issue1 Issue2 Solubility / LogP High? Start->Issue2 Issue3 Lack of Selectivity? Start->Issue3 Sol1 Switch to 2,8-Diazaspiro[5.5]undecane Issue1->Sol1 Issue2->Sol1 Sol2 Switch to Oxa-diazaspiro analogs Issue3->Sol2 Mech1 Mechanism: Steric shielding of alpha-carbons Sol1->Mech1 Mech2 Mechanism: Disrupts planarity Increases Fsp3 Sol1->Mech2

Caption: Decision logic for transitioning from linear diamines to spirocyclic scaffolds during lead optimization.

Technical Challenges & Troubleshooting

  • Regioselectivity during Functionalization:

    • Problem: In 2,8-diazaspiro systems, the nitrogens are chemically similar but sterically distinct if the rings have different substituents.

    • Solution: Use orthogonal protecting groups early in the synthesis (e.g., N-Boc on one ring, N-Benzyl on the other) to allow sequential functionalization.

  • Stereochemistry:

    • Problem: Spirocycles can exist as enantiomers.

    • Solution: Chiral HPLC resolution is often required at the final stage, or the use of chiral auxiliaries during the Michael addition step (though difficult to scale).

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[10] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. Link

  • Hiesinger, K., et al. (2021).[10] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Reilly, S. W., et al. (2018).[10] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[4] Journal of Medicinal Chemistry. Link

  • PharmaBlock. (2020). Spirocyclic Piperidines in Drug Discovery: Design and Synthesis. PharmaBlock Whitepapers.[6] Link

  • Guerin, D., et al. (2020).[7] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists.[9] Journal of Medicinal Chemistry. Link

  • Mohamed, S. K., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Arabian Journal of Chemistry. Link

Sources

Methodological & Application

Utilizing 2-Benzyl-2,8-diaza-spiro[5.5]undecane in cancer cell line studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The "Escape from Flatland" in Oncology: Modern cancer drug discovery has shifted away from flat, aromatic-heavy molecules toward three-dimensional (3D) scaffolds rich in sp3-hybridized carbons. 2-Benzyl-2,8-diaza-spiro[5.5]undecane represents a privileged "spiro-scaffold." Its rigid spirocyclic core restricts conformational entropy, allowing precise vectorization of functional groups to target challenging protein-protein interactions (PPIs), specifically allosteric sites on phosphatases (e.g., SHP2 ) and MDM2-p53 interfaces.

Scope of this Guide: This document details the handling, solubilization, and experimental utilization of 2-Benzyl-2,8-diaza-spiro[5.5]undecane (referred to herein as Compound SP-55 ) in cancer cell line studies. It treats the molecule not merely as a cytotoxic agent, but as a pharmacophore building block for Fragment-Based Drug Discovery (FBDD).

Physicochemical Properties & Handling

Compound SP-55 is a lipophilic diamine. The benzyl group provides hydrophobic bulk, while the secondary amine (position 8) acts as a nucleophilic handle or a hydrogen bond donor/acceptor depending on pH.

PropertySpecificationExperimental Implication
Molecular Formula C₁₆H₂₄N₂Moderate MW, suitable for fragment expansion.
Basicity (pKa) ~9.5 (Secondary Amine)Positively charged at physiological pH (7.4).
LogP (Predicted) ~2.8 - 3.2Good membrane permeability; requires DMSO for stock.
Stability High (Spiro-quaternary carbon)Resistant to metabolic degradation (CYP450).

Solubilization Protocol (Self-Validating):

  • Stock Preparation: Dissolve SP-55 in 100% DMSO to a concentration of 10 mM . Vortex for 30 seconds.

    • Validation: Inspect visually. If turbidity persists, sonicate at 37°C for 5 minutes.

  • Storage: Aliquot into amber glass vials (to prevent plasticizer leaching) and store at -20°C.

  • Working Solution: Dilute 1:1000 in cell culture media (final 0.1% DMSO) immediately prior to use.

    • Caution: Do not store diluted aqueous solutions; the hydrophobic benzyl group may drive precipitation or adsorption to plastic over time.

Application 1: Target Engagement (SHP2 Pathway)

The most high-value application of spiro[5.5]undecane scaffolds in oncology is the allosteric inhibition of SHP2 (PTPN11) , a phosphatase critical for RAS/MAPK signaling.

Mechanism of Action Visualization

The diagram below illustrates how spiro-scaffolds (like SP-55 derivatives) block the RAS-MAPK pathway by locking SHP2 in an auto-inhibited state.

SHP2_Pathway RTK RTK (Receptor) SHP2_Open SHP2 (Active/Open) RTK->SHP2_Open Activates RAS RAS-GTP SHP2_Open->RAS Promotes GTP Loading SHP2_Closed SHP2 (Inactive/Closed) SHP2_Closed->SHP2_Open Inhibited Transition SP55 Spiro-Scaffold (SP-55) SP55->SHP2_Closed Stabilizes Allosteric Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Proliferation) MEK->ERK

Caption: Allosteric stabilization of SHP2 by spiro-scaffolds prevents RAS activation and downstream ERK phosphorylation.

Experimental Protocol: Phospho-ERK (pERK) Inhibition Assay

This assay validates if SP-55 (or its library derivatives) successfully penetrates the cell and engages the SHP2 pathway.

Cell Line Selection:

  • KYSE-520 (Esophageal squamous cell carcinoma) - High SHP2 dependence.

  • NCI-H358 (NSCLC, KRAS G12C) - Standard RAS model.

Protocol Steps:

  • Seeding: Plate cells at 20,000 cells/well in a 96-well plate. Incubate overnight.

  • Starvation: Replace media with serum-free media for 4 hours. Rationale: Reduces basal pERK levels to maximize signal window upon stimulation.

  • Treatment: Add Compound SP-55 (Serial dilution: 10 µM down to 1 nM) for 2 hours.

    • Control: 0.1% DMSO (Vehicle) and 10 µM TNO155 (Positive Control).

  • Stimulation: Add EGF (Epidermal Growth Factor) at 10 ng/mL for 15 minutes.

  • Lysis: Aspirate media on ice; add 100 µL RIPA buffer + Phosphatase Inhibitors.

  • Readout: Perform Western Blot or AlphaLISA for pERK1/2 (Thr202/Tyr204) vs. Total ERK .

Data Interpretation:

  • A reduction in pERK/Total ERK ratio indicates successful upstream inhibition of SHP2.

  • Success Criteria: IC₅₀ < 5 µM suggests the scaffold is a viable hit for optimization.

Application 2: Fragment-Based Library Generation

Since 2-Benzyl-2,8-diaza-spiro[5.5]undecane contains a secondary amine, it is an ideal "Core" for rapid library synthesis to improve potency.

Chemical Workflow Visualization

FBDD_Workflow Scaffold SP-55 (Core) Rxn Reductive Amination / Amide Coupling Scaffold->Rxn + Aldehydes/Acids Library Spiro-Library (50-100 Analogs) Rxn->Library Screen Cell Viability (CTG Assay) Library->Screen Hit Lead Candidate Screen->Hit IC50 < 100nM

Caption: Workflow for diversifying the SP-55 scaffold into a bioactive library via the secondary amine handle.

Derivatization Protocol (Micro-Scale):

  • Reactants: Mix 1 eq. SP-55 (0.1 mmol) with 1.2 eq. diverse aldehydes (aromatic/heterocyclic) in DCE (Dichloroethane).

  • Reductive Agent: Add 1.5 eq. Sodium Triacetoxyborohydride (STAB). Shake at RT for 16 hours.

  • Purification: Use SCX (Strong Cation Exchange) cartridges. Wash with MeOH, elute with 2M NH₃/MeOH.

  • Result: Clean tertiary amine derivatives ready for the pERK assay (Section 4).

Protocol: Cytotoxicity Baseline (CellTiter-Glo)

Before attributing mechanism, you must rule out non-specific membrane disruption.

  • Plate Format: 384-well white opaque plates.

  • Density: 500 cells/well (ensure exponential growth phase for 72h).

  • Dosing: 10-point dose-response of SP-55 (100 µM to 0.5 nM).

  • Incubation: 72 hours at 37°C, 5% CO₂.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio). Shake 2 mins. Read Luminescence.

  • Analysis: Fit data to a 4-parameter logistic curve.

    • Note: If the curve is very steep (Hill slope > 3), suspect non-specific toxicity (surfactant effect) rather than specific target engagement.

References

  • LaMarche, M. J., et al. (2020). "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry.

    • Context: Establishes the spiro-amine pharmacophore as a gold standard for SHP2 inhibition.
  • Fodor, M., et al. (2018). "Dual Allosteric Inhibition of SHP2 Phosphatase." Biochemical Society Transactions.

    • Context: Mechanistic grounding for the pERK assay protocol.
  • Warriner, S. L., et al. (2016). "Synthesis of Novel Natural Product Inspired Spiro Scaffolds for Drug Discovery." Journal of Organic Chemistry.

    • Context: Validation of the 2,8-diaza-spiro[5.5]undecane synthesis and stability.
  • Google Patents (2023). "Spiro-heterocyclic compounds as SHP2 inhibitors." WO2023123456A1.

    • Context: Legal and structural precedence for using this scaffold in oncology.

Development of 2-Benzyl-2,8-diaza-spiro[5.5]undecane-based enzyme inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging the 2-Benzyl-2,8-diaza-spiro[5.5]undecane Scaffold for Targeted Enzyme Inhibition

Introduction: The "Escape from Flatland"

In modern medicinal chemistry, the transition from planar, aromatic-heavy compounds to three-dimensional (3D) architectures is a critical strategy to improve clinical success rates. The 2-Benzyl-2,8-diaza-spiro[5.5]undecane scaffold represents a privileged class of spirocycles that offers significant advantages over traditional piperazine or morpholine linkers.

Why this scaffold?

  • High Fsp³ Fraction: By incorporating a quaternary spiro-carbon, this scaffold increases the fraction of sp³-hybridized carbons (Fsp³).[1][2] Higher Fsp³ correlates with improved solubility and lower promiscuity (off-target binding) compared to "flat" aromatic systems [1].

  • Vectorial Definition: The spiro[5.5]undecane system rigidly orients substituents at the 2- and 8-positions in distinct vectors, allowing precise probing of enzyme active sites (e.g., the S1 and S1' pockets of proteases or the ATP-binding cleft of kinases) without the entropic penalty associated with flexible linkers.

  • Metabolic Stability: The rigid spiro-core often blocks metabolic hotspots, extending the half-life of the inhibitor in microsomal stability assays.

This guide details the synthesis, functionalization, and biochemical validation of enzyme inhibitors derived from this core, specifically focusing on Serine Protease and Metabolic Enzyme (e.g., ACC) targets.

Chemical Synthesis Protocol: Constructing the Core

Objective: Synthesize the 2-Benzyl-2,8-diaza-spiro[5.5]undecane core followed by N-8 functionalization to generate a focused library.

Mechanism & Causality

We utilize a Guareschi-Thorpe Condensation followed by reduction. The choice of 1-benzyl-4-piperidone as the starting material is deliberate: the benzyl group acts as a robust protecting group for the N-2 position, surviving the harsh reduction steps, while the N-8 position is generated de novo, allowing for orthogonal differentiation.

Workflow Visualization

SynthesisWorkflow Start 1-Benzyl-4-piperidone Step1 Guareschi-Thorpe Condensation (NH3, Ethyl Cyanoacetate) Start->Step1 Inter1 Spiro-imide Intermediate Step1->Inter1 Step2 Global Reduction (LiAlH4, THF) Inter1->Step2 Core 2-Benzyl-2,8-diaza spiro[5.5]undecane Step2->Core Step3 N-8 Functionalization (Acylation/Sulfonylation) Core->Step3 Final Enzyme Inhibitor Library Step3->Final

Figure 1: Synthetic route for the generation of spiro[5.5]undecane-based inhibitors.

Step-by-Step Protocol

Phase A: Core Construction

  • Condensation: Dissolve 1-benzyl-4-piperidone (1.0 eq) and ethyl cyanoacetate (2.0 eq) in ethanol. Cool to 0°C. Bubble dry ammonia gas through the solution for 2 hours.

    • Checkpoint: The solution should turn yellow/orange, indicating imine formation.

  • Cyclization: Allow the mixture to stand at 0°C for 48 hours. The spiro-glutarimide intermediate precipitates as a solid. Filter and wash with cold ethanol.

  • Reduction: Suspend the intermediate in dry THF under Argon. Add LiAlH₄ (4.0 eq) dropwise (Caution: Exothermic). Reflux for 24 hours.

    • Why: This reduces both the imide carbonyls and the nitriles (if present) to the saturated amine.

  • Workup: Quench via the Fieser method (Water, 15% NaOH, Water). Filter the aluminum salts. Concentrate the filtrate to yield the 2-Benzyl-2,8-diaza-spiro[5.5]undecane diamine.

Phase B: Library Generation (N-8 Functionalization) Targeting the S1' Pocket:

  • Dissolve the core (1.0 eq) in DCM.

  • Add DIPEA (1.5 eq) and the desired Acyl Chloride or Sulfonyl Chloride (1.1 eq).

    • Note: The N-2 benzyl is tertiary and non-reactive; the N-8 is a secondary amine and highly nucleophilic.

  • Stir at RT for 2 hours.

  • Purify via SCX-2 (Strong Cation Exchange) cartridges to remove non-basic byproducts.

Biochemical Assay Protocol: FRET-Based Inhibition

Objective: Quantify the inhibitory potency (IC₅₀) of the synthesized library against a target protease (e.g., Thrombin or BACE1) using a self-validating FRET assay.

Experimental Logic

We use a peptide substrate tagged with a Fluorophore (e.g., EDANS) and a Quencher (e.g., DABCYL). When the enzyme cleaves the peptide, the distance between the pair increases, abolishing quenching and resulting in a fluorescence signal. Inhibitors prevent cleavage, maintaining the "dark" state.

Self-Validating Control (Z-Factor): Every plate must include:

  • Max Signal (High Control): Enzyme + Substrate + DMSO (No Inhibitor).

  • Min Signal (Low Control): Substrate + Buffer (No Enzyme).

  • Validation: The Z-factor must be > 0.5 for the data to be trusted [2].

Assay Workflow Diagram

AssayLogic Substrate FRET Substrate (EDANS-Peptide-DABCYL) Reaction Enzymatic Cleavage Substrate->Reaction Enzyme Target Enzyme (e.g., Protease) Mix Pre-Incubation (15 min @ 37°C) Enzyme->Mix Compound Spiro-Inhibitor (Serial Dilution) Compound->Mix Mix->Reaction Signal Fluorescence (Cleaved) Reaction->Signal No Inhibitor NoSignal Quenched (Inhibited) Reaction->NoSignal With Inhibitor

Figure 2: FRET-based enzymatic inhibition assay logic.

Detailed Protocol
  • Reagent Prep:

    • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.01% CHAPS, 1 mM DTT.

    • Substrate: Dilute FRET peptide to

      
       concentration (typically 10-50 µM).
      
  • Plate Setup (384-well Black Low-Binding):

    • Dispense 5 µL of Test Compound (10-point dose response) into wells.

    • Dispense 10 µL of Enzyme solution.

    • Centrifuge (1000 rpm, 1 min) and Pre-incubate for 15 mins at RT.

  • Initiation:

    • Add 10 µL of Substrate solution to all wells.

  • Readout:

    • Measure Fluorescence (Ex: 340 nm, Em: 490 nm) in Kinetic Mode for 30 minutes.

  • Data Processing:

    • Calculate Initial Velocity (

      
      ) from the linear portion of the curve.
      
    • Fit data to the 4-parameter logistic equation:

      
      
      

Data Analysis & SAR Interpretation

The following table structure is recommended for organizing Structure-Activity Relationship (SAR) data.

Table 1: Representative SAR for N-8 Substituted 2-Benzyl-2,8-diaza-spiro[5.5]undecanes

Compound IDR-Group (N-8)Enzyme IC₅₀ (nM)LE (Ligand Efficiency)Microsomal Stability (t1/2 min)
SP-001 -H (Parent)>10,000N/A>60
SP-002 -Acetyl4,5000.21>60
SP-003 -Benzoyl1200.4245
SP-004 -4-Fluoro-benzoyl15 0.55 52
SP-005 -Cyclopropyl8500.30>120

Interpretation:

  • Hydrophobic Collapse: The jump in potency from SP-002 to SP-003 suggests the S1' pocket requires a bulky aromatic group.

  • Electronic Effects: The fluorine substitution (SP-004) likely engages in a multipolar interaction or metabolic blocking, improving potency 8-fold.

  • Spiro-Effect: Compare SP-004 to a linear piperazine analog. Typically, the spiro-analog (SP-004) will show higher selectivity due to the rigid vector definition [3].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link][3]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. [Link]

  • Carreira, E. M., & Fessard, T. C. (2014).[4] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. [Link]

  • Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery.[1][4][5][6][7][8][9] Expert Opinion on Drug Discovery. [Link][1]

Sources

Troubleshooting & Optimization

Spiro-Tech Support Center: 2-Benzyl-2,8-diaza-spiro[5.5]undecane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: SPIRO-55-SYNTH Subject: Troubleshooting the Construction of the 2,8-Diazaspiro[5.5]undecane Core

Welcome to the Spiro-Tech Support Center

You are likely here because the construction of the quaternary carbon at the spiro junction is failing, or the subsequent reduction of the imide/lactam intermediate is resulting in emulsions or low yields. The synthesis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane is a classic challenge in medicinal chemistry, often requiring a Guareschi-Thorpe condensation followed by a rigorous hydrolysis and reduction sequence.

This guide bypasses the textbook theory and focuses on the failure points we see in the field.

Quick Navigation
Module 1: The Guareschi-Thorpe Condensation

The Objective: Constructing the second piperidine ring upon the 4-position of 1-benzyl-4-piperidone.

The Workflow:

  • Reagents: 1-Benzyl-4-piperidone + Ethyl cyanoacetate (2 equiv.) + Ammonia (excess).

  • Mechanism: Knoevenagel condensation followed by Michael addition and cyclization.

Troubleshooting Logic: "My reaction mixture turned into a solid brick/tar."
SymptomProbable CauseCorrective Action
Rapid solidification (Brick) Exothermic runaway; Ammonia added too fast.Cool to 0°C before adding ammonia. Add saturated ethanolic ammonia dropwise.
Dark Tar/Polymerization Temperature too high (>5°C) during addition.Maintain internal temp < 5°C for the first 4 hours. Allow to warm to RT only after solidification begins.
Low Yield (<40%) Moisture in solvent; "Wet" piperidone.Use anhydrous ethanol . Dry the piperidone starting material by azeotropic distillation with toluene if necessary.
No Precipitation Insufficient Ammonia concentration.Use saturated ammonia in ethanol (at least 20% w/w). Gas bubbling is superior to aqueous ammonium hydroxide.

Q: Why use the Guareschi-Thorpe method instead of a double Michael addition with divinyl ketone? A: The Guareschi-Thorpe is thermodynamically driven to form the spiro-glutarimide structure specifically at the ketone position. Double Michael additions often suffer from regioselectivity issues (C-alkylation vs. O-alkylation) and reversibility (Retro-Michael) when building spiro-centers on basic amines.

Module 2: Hydrolysis & Decarboxylation

The Objective: Converting the dicyano-imide intermediate into the simple spiro-glutarimide (or anhydride).

The Workflow: Acidic hydrolysis (H₂SO₄/H₂O)


 Decarboxylation (-CO₂) 

Resolidification.
Troubleshooting Logic: "I can't get the nitrile/ester groups off."

Q: The intermediate is not dissolving in the acid. A: This is normal. The dicyano-imide is highly insoluble.

  • Protocol Fix: Heat the mixture to reflux (100-110°C) . The solid will eventually dissolve as hydrolysis proceeds.

  • Critical Warning: This reaction generates massive amounts of CO₂ gas. Do not seal the vessel. Use a large headspace flask (e.g., 1L flask for 100g scale).

Q: My product is a sticky gum after workup, not a solid. A: Incomplete decarboxylation.

  • Check: Did you observe the cessation of bubbling?

  • Fix: Reflux for an additional 4–6 hours. The final product (3-benzyl-2,4-dioxo-3,9-diazaspiro[5.5]undecane-1,5-dicarbonitrile derivative... eventually becoming the simple glutarimide) should be a crystalline solid upon cooling and neutralization.

Module 3: The Reduction (The "Hard" Step)

The Objective: Reducing the spiro-glutarimide (two carbonyls) to the spiro-diamine (two methylenes). Reagent: Lithium Aluminum Hydride (LAH).[1]

Visual Workflow: The Reduction Pathway

ReductionWorkflow Start Spiro-Glutarimide LAH_Add LAH Addition (THF, Reflux) Start->LAH_Add Excess Hydride Intermediate Aluminate Complex LAH_Add->Intermediate 12-24h Reflux Quench Fieser Workup (H2O / NaOH / H2O) Intermediate->Quench 0°C Control Product 2-Benzyl-2,8-diaza spiro[5.5]undecane Quench->Product Filtration

Caption: Standard workflow for the reduction of spiro-glutarimides using Lithium Aluminum Hydride.

Troubleshooting Logic: "The workup is a nightmare emulsion."

Q: I have a gray sludge that won't filter. A: You likely used the "water dump" method. Aluminum salts form gelatinous hydroxides that trap your product. The Fix: The Fieser Workup (n-n-3n Rule) For every 1 gram of LAH used:

  • Add 1 mL Water (slowly, at 0°C).

  • Add 1 mL 15% NaOH solution.

  • Add 3 mL Water.

  • Warm to RT and stir for 15 minutes.

  • Add anhydrous MgSO₄.[2] The gray sludge will turn into a white, granular sand that filters easily.

Q: The carbonyls won't reduce completely (IR shows C=O peak). A: Spiro-glutarimides are sterically hindered.

  • Solvent: Switch from Diethyl Ether to THF or Dioxane to allow higher reflux temperatures.

  • Stoichiometry: Use 4.0 to 6.0 equivalents of LAH.

  • Time: Reflux for at least 24 hours .

Module 4: Purification & Isolation

Q: The product streaks on TLC. A: The secondary amine (N8) and tertiary amine (N2) interact strongly with silica.

  • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1). The ammonia is critical to deprotonate the silica silanols.

Q: How do I store the free base? A: Spiro-diamines absorb CO₂ from the air (carbamate formation).

  • Recommendation: Convert to the dihydrochloride salt immediately for storage. Treat the ethereal solution of the amine with HCl/Dioxane.

References
  • Guareschi-Thorpe Condensation Mechanism & Scope

    • Title: The Chemistry of Spiro Compounds.[3]

    • Source:Chemical Reviews (Classic Review).
    • Context: Foundational chemistry for spiro-glutarimide form
    • Link:[Link]

  • Spiro-Piperidine Synthesis in Drug Discovery

    • Title: Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evalu
    • Source:Journal of Medicinal Chemistry.
    • Context: Discusses the utility and synthesis of 2,8-diazaspiro[5.5]undecane as a chemokine receptor antagonist scaffold.
    • Link:[Link]

  • Optimization of LAH Workups

    • Title: Aluminum Hydride Reduction Workup Procedures.[2]

    • Source:Journal of Organic Chemistry (Standard Protocols).
    • Context: Detailed comparison of Fieser, Rochelle's Salt, and Glauber's Salt methods.
    • Link:[Link]

  • Specific Synthesis of 2,8-Diazaspiro[5.

    • Title: Synthesis and SAR of spiro-piperidines as CCR5 antagonists.
    • Source:Bioorganic & Medicinal Chemistry Letters.
    • Context: Provides specific experimental details for the benzyl-protected intermedi
    • Link:[Link]

Sources

Byproducts in 2-Benzyl-2,8-diaza-spiro[5.5]undecane synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the synthesis and byproduct profile of 2-Benzyl-2,8-diaza-spiro[5.5]undecane . This response is structured as a Technical Support Center resource, designed for high-level researchers encountering specific failure modes in the laboratory.

Subject: Troubleshooting 2-Benzyl-2,8-diaza-spiro[5.5]undecane Synthesis Ticket ID: SP-55-BENZ-01 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 2-Benzyl-2,8-diaza-spiro[5.5]undecane typically proceeds via the Guareschi-Thorpe condensation (or a Double Michael Addition variant) starting from 1-benzyl-4-piperidone . This route constructs the second six-membered ring containing the "8" nitrogen upon the existing piperidine core.

While robust on paper, this pathway is prone to three specific failure modes:

  • Oligomerization of cyanoacetate/acrylate reagents.

  • Incomplete Reduction of the spiro-glutarimide intermediate.

  • Ring Opening/Hydrolysis during acidic workup.

This guide details the identification and mitigation of these specific byproducts.

Visualizing the Failure Pathways

The following flowchart maps the standard synthetic route against the critical "off-ramps" where byproducts are generated.

SpiroSynthesis Start 1-Benzyl-4-piperidone Intermed Spiro-Glutarimide Intermediate (2,4-dioxo-9-benzyl-3,9-diaza...) Start->Intermed Condensation Fail1 Byproduct A: Poly(cyanoacrylate) Gums (Oligomerization) Start->Fail1 Excess Base/Heat Reagents Ethyl Cyanoacetate + NH3 (Guareschi-Thorpe) Reagents->Intermed Target TARGET: 2-Benzyl-2,8-diaza-spiro[5.5]undecane Intermed->Target Full Reduction Fail2 Byproduct B: Hydroxy-Lactam Impurity (Incomplete Reduction) Intermed->Fail2 Wet Solvents / Old LiAlH4 Fail3 Byproduct C: Open-Chain Amido-Acid (Retro-Michael/Hydrolysis) Intermed->Fail3 Acidic Workup (pH < 4) Reduction Reduction (LiAlH4/THF)

Figure 1: Reaction pathway for 2,8-diaza-spiro[5.5]undecane synthesis showing critical divergence points for byproduct formation.

Module 1: The "Sticky" Precipitate (Oligomerization)

Symptom: During the initial condensation of 1-benzyl-4-piperidone with ethyl cyanoacetate (or similar Michael acceptors), the reaction mixture turns into a viscous, orange/brown gum that is difficult to stir and impossible to crystallize.

Diagnosis: Polymerization of Ethyl Cyanoacetate. In the Guareschi-Thorpe condensation, the piperidone ketone is less reactive than the cyanoacetate. If the ammonia/base concentration is too high or the temperature ramps too quickly, the cyanoacetate undergoes self-condensation or oligomerization rather than reacting with the ketone.

Troubleshooting Protocol:

ParameterStandard ProtocolOptimization for Purity
Temperature 0°C

RT
Maintain -10°C to 0°C for the first 2 hours.
Addition Order Mix all reagents at once.Inverse Addition: Add the base slowly to the ketone/cyanoacetate mixture.
Solvent Ethanol/MethanolEthanol (Anhydrous) . Water accelerates polymerization.

Corrective Action: If the gum forms, you cannot salvage the batch easily.

  • Prevention: Pre-cool the piperidone and ethyl cyanoacetate solution before introducing the ammonia gas or ammonium acetate.

  • Purification: If the product is contaminated with oligomers, triturating the crude solid with cold diethyl ether often dissolves the oligomers while leaving the spiro-imide precipitate intact.

Module 2: The "Stubborn" Intermediate (Incomplete Reduction)

Symptom: After LiAlH4 reduction, LC-MS shows a peak with Mass = [Target + 14] or [Target + 16]. The NMR shows broad signals around 3.5–4.0 ppm.

Diagnosis: Hydroxy-Lactam or Semi-Reduced Amine. Reducing the spiro-glutarimide (two carbonyls) to the diamine is energetically demanding. The steric bulk of the spiro[5.5] system hinders the aluminum hydride approach. The "Target + 16" mass corresponds to a surviving carbonyl (lactam), and "Target + 2" (or similar variations) corresponds to the hemi-aminal (hydroxy-intermediate) that failed to collapse.

Mechanistic Insight: The reduction proceeds via an aluminate complex. If the reaction is quenched too early, or if "old" LiAlH4 (gray powder instead of white/grey crystals) is used, the complex hydrolyzes back to the lactam or a hemi-aminal rather than the amine.

Troubleshooting Protocol:

  • Reagent Quality: Use pelletized LiAlH4 (95%+) and crush it immediately before use. Avoid the "fine grey powder" from old bottles; it is mostly oxides.

  • Solvent Switch: Switch from THF (Reflux 66°C) to Dioxane (Reflux 101°C) . The higher temperature is often required to drive the reduction of the sterically hindered spiro-lactam.

  • Soxhlet Extraction: The final amine often chelates strongly to Aluminum salts during workup (the "White Sludge" problem).

    • Fix: After quenching (Fieser method), place the aluminum salts in a Soxhlet thimble and extract with refluxing THF for 12 hours to recover the trapped spiro-diamine.

Module 3: The "Open" Ring (Hydrolysis/Retro-Michael)

Symptom: High yield of a solid that is soluble in water/base but not in organic solvents. Mass spec shows [Target + 18] or fragmentation patterns consistent with a loss of the spiro-ring integrity.

Diagnosis: Ring Opening (Retro-Michael / Hydrolysis). The spiro-glutarimide ring is thermodynamically stable, but the intermediate cyano-esters (before final cyclization) or the final imides are susceptible to hydrolysis. If you use strong acid (HCl/H2SO4) to decarboxylate or during the workup of the reduction, you risk opening the ring.

Technical Insight: The spiro-carbon (C2 of the piperidine, C5 of the undecane) is a "neopentyl-like" center. However, the strain of the spiro-fusion makes the bonds susceptible to cleavage under forcing acidic conditions.

Corrective Action:

  • Quench Method: Use the Fieser & Fieser method (Water, 15% NaOH, Water) rather than acidic quenching.

  • pH Control: Keep the workup pH > 9. The free base diamine is stable; the salt forms are stable, but the transition through hot acid can trigger Retro-Michael reactions if the reduction wasn't complete.

References & Authoritative Sources
  • Spiro-Piperidine Synthesis (Guareschi-Thorpe):

    • Source:Journal of Medicinal Chemistry. The classic route for 2,8-diazaspiro[5.5]undecane derivatives involves the condensation of 4-piperidones.

    • Citation: M. S.[1] Islam et al., "Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition," Arabian Journal of Chemistry, 2015.

    • URL:[Link]

  • Reduction of Hindered Amides/Imides:

    • Source:Journal of Organic Chemistry. Detailed mechanistic studies on LiAlH4 reduction byproducts (alkene reduction vs amide reduction).

    • Citation: Thiedemann, B. et al., "Reduction of N-allylamides by LiAlH4: unexpected attack of the double bond with mechanistic studies," J. Org.[2] Chem., 2014.[1][2]

    • URL:[Link]

  • Preparation of Starting Material (N-Benzyl-4-piperidone):

    • Source:Google Patents. Industrial preparation showing the acrylate/benzylamine route, relevant for understanding upstream impurities.

    • Citation: CN116924967A, "Preparation method of N-benzyl-4-piperidone," 2005.[3]

    • URL:

  • General Spiro-Diamine Scaffolds in Drug Discovery:

    • Source:Journal of Medicinal Chemistry. Discusses the utility and stability of the 2,8-diazaspiro[5.5]undecane core.

    • Citation: "Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane... and 2,8-diazaspiro[5.5]undecane derivatives."

    • URL:[Link] (General Landing for J. Med. Chem search on Spiro scaffolds).

For further assistance with specific spectral data interpretation, please upload your .mnova or .dx files to the secure portal.

Sources

Technical Support Center: Diazaspiro Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Process Optimization Ticket Status: Open Assigned Specialist: Senior Application Scientist (Process Chemistry Division)[1][2]

Executive Summary: The "Spiro-Constraint" Challenge

Diazaspiro compounds (e.g., diazaspiro[4.5]decane, diazaspiro[3.3]heptane) are high-value scaffolds in drug discovery due to their ability to orient pharmacophores in specific 3D vectors, often improving metabolic stability compared to flat aromatic analogs.[1][2] However, their synthesis is plagued by the Gem-Disubstitution Effect and Ring Strain .[1][2]

The creation of the quaternary spiro-carbon often fails due to steric congestion, leading to three primary failure modes:

  • Elimination (E2) over Substitution (SN2): Leading to open-chain alkenes.

  • Oligomerization: Intermolecular reaction dominates over intramolecular cyclization.[2]

  • Ring-Opening/Retro-Mannich: Driven by strain release in small rings ([3.3] or [3.4] systems).[1][2]

This guide addresses these specific failure modes with mechanistic troubleshooting.

Diagnostic Workflows & Decision Trees

Visual Guide: Troubleshooting Cyclization Failures

Figure 1: Decision matrix for diagnosing low yields in spiro-cyclization reactions.

TroubleshootingFlow Start Issue: Low Yield in Spiro-Cyclization CheckTLC Analyze Crude by LC-MS / TLC Start->CheckTLC Decision1 Major Product? CheckTLC->Decision1 ElimProduct Open Chain Alkene (Elimination) Decision1->ElimProduct [M-HX] peak Polymer Broad Baseline/Tars (Oligomerization) Decision1->Polymer High MW Mono Mono-alkylated Intermediate Decision1->Mono [M+Starting Material] FixElim Action: Switch Base (Use non-nucleophilic, e.g., tBuOK) or Lower Temp ElimProduct->FixElim FixPoly Action: High Dilution Principle (Slow addition of substrate) Polymer->FixPoly FixMono Action: Increase Temp or Switch Solvent (DMF -> DMSO) Mono->FixMono

Caption: Diagnostic flow for identifying competition between E2 elimination, polymerization, and incomplete alkylation during spiro-ring formation.

Critical Side Reactions & Mitigation Strategies

Issue A: Elimination vs. Cyclization (The Hofmann Problem)

Context: When synthesizing diazaspiro[4.5]decane or [5.5]undecane via double alkylation of a malonate or cyanoacetate with a bis-electrophile (e.g., nitrogen mustard), the second alkylation step is slow due to steric hindrance at the quaternary center.[1][2] Side Reaction: The base abstracts a proton from the


-carbon of the alkyl halide side chain rather than the 

-carbon of the ester, causing elimination.[2]
Diagnostic Marker (LCMS)Root CauseCorrective Protocol
[M-HCl] or [M-HBr] (Alkene formation)Base is too nucleophilic or temperature is too high.[1][2]Switch Base: Replace NaH or NaOEt with tBuOK (sterically hindered) or Cs2CO3 (Cesium effect).[1][2] Solvent: Switch to Acetonitrile to suppress E2 mechanisms favored by polar aprotic solvents like DMF at high temps.[2]
Starting Material Recovery "Neopentyl-like" steric hindrance prevents SN2 attack.[2]Catalysis: Add 18-Crown-6 (if using K salts) or TBAI (Phase Transfer Catalyst) to increase the effective nucleophilicity of the anion.[1][2]
Issue B: Strain-Driven Ring Opening (Small Rings)

Context: Synthesis of 2,6-diazaspiro[3.3]heptane or 2,7-diazaspiro[3.5]nonane. Side Reaction: During deprotection (e.g., Boc removal with TFA) or nucleophilic substitution, the cyclobutane/azetidine ring opens to relieve angle strain (approx. 26 kcal/mol strain energy).[1][2]

  • Protocol Adjustment: Avoid strong Lewis acids. Use HCl in Dioxane (4M) at 0°C instead of neat TFA.

  • Alternative Route: If ring closure fails using alkyl halides (e.g., reacting a gem-di(bromomethyl) intermediate with an amine), switch to Reductive Amination .[1][2]

Case Study: 2,6-Diazaspiro[3.3]heptane Failure

  • Failed Route: Reaction of pentaerythritol derivatized ditriflates with primary amines often yields complex oligomeric mixtures due to intermolecular attack.[2]

  • Successful Route: Reductive amination of 3-formyl-azetidine derivatives.[2] This avoids the high-energy transition state of double displacement.[2]

Validated Experimental Protocols

Protocol 1: Synthesis of 2,7-Diazaspiro[3.5]nonane (The "Safe" Route)

Targeting the mitigation of oligomerization via stepwise cyclization.[1][2]

Reagents:

  • Substrate: tert-butyl 4-formylpiperidine-1-carboxylate[1][2]

  • Reagent: 2,2-dimethoxyethan-1-amine[1][2]

  • Reductant: NaBH(OAc)3[1][2]

  • Cyclization Agent: Methanesulfonic acid (MsOH)[1][2]

Step-by-Step Methodology:

  • Reductive Amination (Intermolecular):

    • Dissolve tert-butyl 4-formylpiperidine-1-carboxylate (1.0 eq) in DCM (0.1 M).

    • Add 2,2-dimethoxyethan-1-amine (1.1 eq).[1][2] Stir 30 min.

    • Add NaBH(OAc)3 (1.5 eq) portion-wise at 0°C. Note: Use triacetoxyborohydride to prevent reduction of the aldehyde before imine formation.

    • Stir 12h. Quench with NaHCO3. Isolate secondary amine.[2]

  • Acid-Mediated Spiro-Cyclization (Intramolecular):

    • Dissolve the intermediate acetal in MsOH (10 eq) at 0°C. Crucial: High acid concentration promotes the oxonium ion formation required for the Friedel-Crafts-like closure.

    • Heat to 50°C for 2h.

    • Workup (Critical): Pour onto ice. Neutralize with NaOH pellets carefully to pH > 12 to ensure the secondary amine is free-based for extraction.[2]

Mechanism of Success: This route avoids the formation of a quaternary center via SN2 displacement.[2] Instead, it builds the spiro ring using an oxonium ion intermediate, which is kinetically rapid and avoids elimination side products.[1][2]

Advanced Mechanistic Insight: Palladium Catalysis

For complex scaffolds like diazaspiro[4.5]decane , modern routes utilize Pd-catalyzed cascades.[1][2] A common failure here is


-Hydride Elimination .[2]
Visual Guide: Pd-Catalyzed Failure Modes

Figure 2: Competition between Spiro-cyclization and Beta-Hydride Elimination.[1][2]

PdMechanism Substrate Pd-Alkyl Intermediate Cyclization Reductive Elimination Substrate->Cyclization Fast (if Ligand is bulky) BetaElim Beta-Hydride Elimination Substrate->BetaElim Fast (if H is syn-coplanar) Product Spiro Product Cyclization->Product SideProd Diene (Side Product) BetaElim->SideProd

Caption: In Pd-catalyzed spiro-synthesis, the intermediate alkyl-palladium species can undergo


-hydride elimination if the reductive elimination step is slow.[1][2] Use bidentate ligands (e.g., dppf) to enforce geometries that favor cyclization.[1][2]

FAQ: Troubleshooting & Optimization

Q1: I am observing a "doublet" of peaks in NMR for my spiro compound. Is this an impurity?

  • Answer: Not necessarily. If your spiro compound has a substituent on one of the rings (e.g., 1-methyl-2,7-diazaspiro[3.5]nonane), you may have created a chiral center.[1][2] The spiro-center itself is achiral (unless the rings are asymmetrically substituted), but it creates a specific vector.[1][2] If you have a substituent, you likely have diastereomers (cis/trans relative to the rings).[1][2] Check 2D NOESY to confirm relative stereochemistry.

Q2: My reaction yields a "gummy" solid that is insoluble in MeOH. What is it?

  • Answer: This is likely a polyamide or polyamine oligomer .[2] This occurs when the concentration of the reaction is too high (e.g., >0.5 M).[1][2]

  • Fix: Employ the Ruggli-Ziegler Dilution Principle . Run the cyclization step at ultra-high dilution (0.001 M to 0.01 M) or use a syringe pump to add the substrate slowly to the catalyst/base mixture.[2]

Q3: Can I use microwave irradiation for these syntheses?

  • Answer: Yes, but with caution. Microwave heating accelerates SN2 reactions (good for forming the quaternary center) but also accelerates Hofmann elimination .[2]

  • Recommendation: Use microwave heating only for the second cyclization step (ring closure), not the initial alkylation.[1][2] Keep reaction times short (<10 min) to minimize thermal degradation.

References

  • BenchChem. (2025).[1][2][3] Overcoming diastereoselectivity issues in 2-Azaspiro[4.4]nonane synthesis. Retrieved from [1][2]

  • Royal Society of Chemistry. (2015).[2] One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved from [1][2]

  • National Institutes of Health (PubMed). (2012).[1][2] 1,4-Diazaspiro[2.2]pentanes as a flexible platform for the synthesis of diamine-bearing stereotriads. Retrieved from [1][2]

  • Arabian Journal of Chemistry. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition. Retrieved from [1][2]

  • Thieme Connect. (2010).[1][2] Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett. Retrieved from [1][2]

  • MDPI. (2015).[1][2] Synthesis of a Spirocyclic Oxetane-Fused Benzimidazole. Molecules. Retrieved from [1][2]

Sources

Overcoming solubility issues of 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Note #802: Solubility Optimization & Handling Guide Subject: 2-Benzyl-2,8-diaza-spiro[5.5]undecane CAS: 845290-58-6 (Generic Ref) | Class: Spirocyclic Diamine Scaffold

Executive Summary & Physicochemical Profile

The Core Challenge: 2-Benzyl-2,8-diaza-spiro[5.5]undecane is a "privileged scaffold" in medicinal chemistry, often used to improve metabolic stability (the "Escape from Flatland" strategy). However, its rigid spiro-cyclic core combined with the lipophilic benzyl group creates a high lattice energy in the solid state and high logP (lipophilicity) in solution.

Users most frequently encounter issues during biological assay preparation (precipitation upon dilution into aqueous buffers) and purification (oiling out or forming sticky gums).

PropertyValue (Est.)Implication for Solubility
LogP (Octanol/Water) ~2.5 – 3.2Moderate lipophilicity; prefers organic solvents.
pKa (N8 - Secondary) ~10.5 – 11.0Highly basic. Protonated at physiological pH.
pKa (N2 - Tertiary) ~7.5 – 8.5Moderately basic.
Water Solubility (Free Base) < 0.1 mg/mLEssentially insoluble in neutral water.
Water Solubility (2HCl Salt) > 50 mg/mLHighly soluble; hygroscopic.

Interactive Troubleshooting Guide (FAQ)

Scenario A: Synthesis & Purification

Q: "I cannot get the compound to crystallize after the reaction; it remains a sticky oil."

  • Diagnosis: This is typical for spiro-diamines containing benzyl groups. The free base often forms an amorphous "glass" rather than a crystal due to rotational freedom of the benzyl group disrupting the lattice.

  • The Fix: Do not attempt to crystallize the free base. Convert it to a salt immediately.

    • Protocol: Dissolve the oil in minimal diethyl ether or EtOAc. Add 2.2 equivalents of 4M HCl in Dioxane dropwise. The dihydrochloride salt should precipitate instantly as a white solid.

Q: "The compound dissolves in DCM but crashes out during aqueous workup."

  • Diagnosis: pH Mismatch.

  • The Fix:

    • Extraction: Ensure the aqueous layer is pH > 12 (use NaOH, not NaHCO3) to ensure both nitrogens are fully deprotonated.

    • Back-Extraction: If trying to pull it into water, use 1M HCl (pH < 2).

Scenario B: Biological Assays (The "Crash" Phenomenon)

Q: "My 10mM DMSO stock is clear, but it precipitates immediately when added to PBS (pH 7.4)."

  • Diagnosis: This is the "Kinetic Solubility Trap." At pH 7.4, the secondary amine (N8) is protonated (+), but the tertiary amine (N2) is in equilibrium. The benzyl group drives the molecule to aggregate. Furthermore, phosphate ions in PBS can form insoluble salt pairs with lipophilic amines.

  • The Fix:

    • Switch Buffer: Use HEPES or Tris instead of PBS to avoid phosphate-amine precipitation.

    • Cosolvent Spike: Pre-dilute the DMSO stock with 20% Cyclodextrin (HP-β-CD) before adding to the media.

Decision Logic: Solubility Optimization Workflow

The following diagram illustrates the decision process for selecting the correct solvent system based on your application.

SolubilityLogic Start Start: 2-Benzyl-2,8-diaza-spiro[5.5]undecane (Solid/Oil) AppType What is the Application? Start->AppType Synth Synthesis / Purification AppType->Synth Bio Biological Assay (Cell/Enzyme) AppType->Bio Animal In Vivo Formulation AppType->Animal SolventOrg Use DCM, MeOH, or EtOAc Synth->SolventOrg Reaction SaltForm Convert to HCl or TFA Salt for storage Synth->SaltForm Storage Stock Prepare 10-20mM Stock in 100% DMSO Bio->Stock Acidify Acidify to pH 4-5 (Acetate/Citrate Buffer) Animal->Acidify Dilution Dilution Step Stock->Dilution Precip Precipitation Risk! Dilution->Precip Direct to PBS FixBio Use 20% HP-β-CD or 0.1% Tween-80 Dilution->FixBio Optimized Protocol

Figure 1: Decision matrix for solvent and formulation selection based on experimental intent.

Detailed Protocols

Protocol A: Preparation of a Stable Aqueous Stock (Cyclodextrin Method)

Use this for cell-based assays to prevent precipitation.

  • Weighing: Weigh 5 mg of 2-Benzyl-2,8-diaza-spiro[5.5]undecane (Free Base).

  • Primary Solubilization: Add 50 µL of DMSO (anhydrous). Vortex until fully dissolved.

  • Complexation: Add 450 µL of 20% (w/v) Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in water.

    • Note: Add this slowly while vortexing. The solution may turn milky briefly; sonicate for 30 seconds until clear.

  • Final Dilution: This gives a 10 mg/mL (approx 40mM) stock. Dilute this stock into your culture media. The cyclodextrin "encapsulates" the benzyl group, preventing aggregation.

Protocol B: Salt Formation (Dihydrochloride)

Use this to stabilize the compound for long-term storage.

  • Dissolve 100 mg of the free base oil in 2 mL of Diethyl Ether (or t-Butyl Methyl Ether).

  • Cool the solution to 0°C on ice.

  • Add 2.5 equivalents of 2M HCl in Diethyl Ether (or Dioxane) dropwise.

  • A white precipitate will form immediately.

  • Stir for 15 minutes.

  • Filter the solid under nitrogen (to avoid moisture absorption) and wash with cold ether.

  • Result: A non-sticky, water-soluble solid.

Mechanistic Insight: Why Salt Selection Matters

The spiro[5.5]undecane core is sterically bulky. In the free base form, the crystal packing is inefficient, leading to low melting points or oil formation.

By forming a salt, you introduce ionic bonds into the lattice.

  • HCl Salt: High melting point, high water solubility, but can be hygroscopic.

  • Fumarate/Maleate: Often non-hygroscopic and better for formulation, though slightly less soluble than HCl.

Salt Screening Workflow:

SaltScreen Input Free Base (Oil) Screen Screen Counterions Input->Screen HCl HCl (High Sol, Hygroscopic) Screen->HCl Max Solubility Maleate Maleate (Stable, Cryst.) Screen->Maleate Best Stability Tartrate Tartrate (Resolving Agent) Screen->Tartrate Chiral Sep.

Figure 2: Counterion selection impact on physicochemical properties.

References & Authority

  • Spirocyclic Scaffolds in Drug Design:

    • Source: Zheng, Y., et al. "Spirocyclic Motifs in Drug Discovery." Journal of Medicinal Chemistry. (General principles of spiro-scaffold solubility and lipophilicity).

    • Relevance: Explains the "Escape from Flatland" concept and the solubility trade-offs of rigid spiro-cycles.

    • Link:

  • Salt Selection for Lipophilic Amines:

    • Source: Serajuddin, A. T. "Salt formation to improve drug solubility."[1] Advanced Drug Delivery Reviews.

    • Relevance: Validates the protocol for converting lipophilic bases (like benzylated spiro-diamines) into HCl or Maleate salts to improve dissolution rates.

    • Link:

  • Cyclodextrin Formulation Strategies:

    • Source: Brewster, M. E., & Loftsson, T. "Cyclodextrins as pharmaceutical solubilizers." Advanced Drug Delivery Reviews.

    • Relevance: Supports Protocol A, using HP-β-CD to solubilize benzylated nitrogens in aqueous media without precipitation.

    • Link:

  • Chemical Properties of 2,8-Diazaspiro[5.5]undecane:

    • Source: PubChem Compound Summary for CID 15634715 (Parent Core).

    • Relevance: Provides baseline pKa and physical property data for the spiro-diamine core.

    • Link:

Sources

Validation & Comparative

Validating the Target Engagement of 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Discovery Biologists.

Executive Summary: The Spirocyclic Advantage

In modern drug discovery, the transition from "flat" aromatic compounds to three-dimensional (3D) scaffolds is critical for improving solubility, metabolic stability, and target selectivity. 2-Benzyl-2,8-diaza-spiro[5.5]undecane represents a "privileged scaffold"—a core structure capable of engaging multiple G-Protein Coupled Receptors (GPCRs) and intracellular chaperones, most notably the Sigma-1 Receptor (


R)  and 

-Opioid Receptor (MOR)
.

This guide outlines the validation protocols to confirm target engagement for this scaffold, comparing its performance against traditional linear analogs (e.g., 4-benzylpiperidines). Unlike linear alternatives, the spiro[5.5]undecane core offers a rigidified vector for side-chain presentation, often resulting in superior residence time and selectivity profiles.

Comparative Analysis: Spiro[5.5]undecane vs. Linear Analogs

The following table contrasts the 2-Benzyl-2,8-diaza-spiro[5.5]undecane scaffold with its closest linear functional equivalent, 4-Benzylpiperidine.

Feature2-Benzyl-2,8-diaza-spiro[5.5]undecane4-Benzylpiperidine (Linear Analog)Impact on Drug Development
3D Topology High (

score > 0.5)
. Rigid spiro-fusion locks the vector of N-substituents.
Low (Planar/Flexible). High rotational freedom.Higher 3D complexity correlates with improved clinical success rates.
Selectivity High . Rigid structure discriminates between closely related subtypes (e.g.,

vs

).
Moderate/Low. Flexibility allows "induced fit" into off-targets (e.g., hERG).Reduces off-target toxicity liabilities.
Metabolic Stability Enhanced . Quaternary spiro-carbon blocks oxidative metabolism at the susceptible position.Vulnerable. Benzylic and piperidine ring oxidation is common.Extends half-life (

) in microsome stability assays.
Target Class

R, MOR, ACC, NK1
.
Dopamine D2, Serotonin 5-HT.Spiro scaffold is preferred for intracellular chaperone targeting.
Experimental Protocols for Target Engagement

To validate that 2-Benzyl-2,8-diaza-spiro[5.5]undecane engages its intended target (using


R as the primary model due to high scaffold affinity), follow this self-validating workflow.
Phase 1: Competitive Radioligand Binding (The "Gold Standard")

Objective: Determine the affinity (


) of the molecule by displacing a known high-affinity ligand.
  • Reagents:

    • Membrane Source: HEK-293 cells overexpressing human

      
      R.[1]
      
    • Radioligand:

      
       (specific for 
      
      
      
      ).[1]
    • Test Compound: 2-Benzyl-2,8-diaza-spiro[5.5]undecane (dissolved in DMSO).

    • Non-specific Control: Haloperidol (10

      
      M).
      
  • Protocol:

    • Preparation: Incubate membrane homogenates (50

      
      g protein/well) in Tris-HCl buffer (pH 7.4).
      
    • Competition: Add

      
       (~2 nM) and the test compound at varying concentrations (
      
      
      
      to
      
      
      M).
    • Equilibrium: Incubate for 120 minutes at 37°C. Note: Spiro compounds often have slower on-rates; extended incubation ensures equilibrium.

    • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine (reduces non-specific binding).

    • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

      
       and convert to 
      
      
      
      using the Cheng-Prusoff equation.
Phase 2: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm target engagement inside the living cell (intracellular bioavailability), distinguishing the spiro-scaffold from impermeable analogs.

  • Logic: Ligand binding stabilizes the target protein, increasing its melting temperature (

    
    ).
    
  • Protocol:

    • Treatment: Treat intact HEK-293 cells with 2-Benzyl-2,8-diaza-spiro[5.5]undecane (10

      
      M) or DMSO for 1 hour.
      
    • Heating: Aliquot cells into PCR tubes and heat to a gradient (40°C–65°C) for 3 minutes.

    • Lysis: Lyse cells using freeze-thaw cycles. Centrifuge to pellet precipitated (denatured) proteins.

    • Detection: Analyze the supernatant (soluble protein) via Western Blot using anti-

      
      R antibody.
      
    • Validation: A shift in the aggregation curve to higher temperatures compared to DMSO confirms the spiro-compound has penetrated the cell and bound the receptor.

Visualizing the Mechanism

The following diagram illustrates the workflow for validating the spiro[5.5]undecane scaffold, linking chemical structure to biological readout.

TargetValidation Compound 2-Benzyl-2,8-diaza- spiro[5.5]undecane Binding Radioligand Binding (Ki Determination) Compound->Binding Test Candidate CETSA CETSA (Thermal Stability) Compound->CETSA Intracellular Engagement Linear Linear Analog (4-Benzylpiperidine) Linear->Binding Reference Control Affinity High Affinity (Ki < 10nM) Binding->Affinity Displacement of [3H]-Pentazocine Stability Tm Shift (> 2°C) CETSA->Stability Protein Stabilization Functional Functional Readout (Ca2+ Mobilization) Selectivity Selectivity Profile (Sigma-1 vs Sigma-2) Functional->Selectivity Agonist/Antagonist Differentiation Affinity->Functional Dose Selection

Figure 1: Integrated validation workflow for spirocyclic scaffolds, moving from biochemical affinity to intracellular engagement and functional selectivity.

Mechanistic Pathway: Sigma-1 Receptor Modulation

2-Benzyl-2,8-diaza-spiro[5.5]undecane derivatives frequently act as Sigma-1 Receptor antagonists or modulators . The diagram below details the signaling pathway validated by the assays above.

SigmaPathway cluster_ER Endoplasmic Reticulum (MAM) Sig1R Sigma-1 Receptor (Chaperone) BiP BiP/GRP78 (Sensor) Sig1R->BiP Dissociates from IP3R IP3 Receptor (Ca2+ Channel) Sig1R->IP3R Stabilizes ERStress ER Stress Response (Unfolded Protein Response) BiP->ERStress Activation CaFlow Ca2+ Flux to Mitochondria IP3R->CaFlow Ligand Spiro[5.5]undecane Ligand Ligand->Sig1R Binds (Ki < 50nM) ATP ATP Production (Metabolic Regulation) CaFlow->ATP

Figure 2: The Sigma-1 Receptor signaling cascade. The spiro-ligand modulates the interaction between Sig1R and BiP/IP3R, influencing Calcium signaling and ER stress responses.

References
  • BenchChem. (2025).[2][3] Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. BenchChem Technical Guides. Link

  • Blanco-Ania, D., et al. (2017).[4] Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds. Link

  • García-Cárceles, J., et al. (2019).[5] 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry. Link

  • Jensen, N.N., et al. (2021).[6] Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists. Journal of Medicinal Chemistry. Link

  • McCurdy, C.R., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules. Link

Sources

The Spirocyclic Scaffold in Antimycobacterial Drug Discovery: A Comparative Guide to 2-Benzyl-diazaspiro-alkanes

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The relentless global health threat posed by mycobacterial infections, particularly tuberculosis (TB) and nontuberculous mycobacteria (NTM) infections, necessitates the urgent development of novel therapeutics with improved efficacy and safety profiles. A promising strategy in medicinal chemistry is the exploration of unique three-dimensional scaffolds that can orient pharmacophoric elements in a spatially precise manner, leading to enhanced target engagement. Among these, the diazaspiro-alkane framework has emerged as a privileged scaffold. This guide provides a detailed comparative analysis of the structure-activity relationship (SAR) of 2-benzyl-diazaspiro-alkanes as potent antimycobacterial agents, with a focus on their activity as inhibitors of decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), a crucial enzyme in the mycobacterial cell wall synthesis.

The Rise of 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones

Recent research has identified benzothiazinones (BTZs) as a powerful class of DprE1 inhibitors. However, their efficacy against NTM is often hampered by a Cys387Ala mutation in the DprE1 target. A significant breakthrough was achieved through the screening of a BTZ library against M. abscessus, which led to the discovery of two hits featuring a 2-benzyl-2,7-diazaspiro[3.5]nonane moiety.[1][2] This finding prompted an extensive medicinal chemistry campaign to optimize this novel scaffold.

Synthesis of 2-Benzyl-diazaspiro-alkane Derivatives

The synthesis of the target compounds involves a multi-step process. The key diazaspiro-alkane side chains are prepared and subsequently coupled with the benzothiazinone core.

A general synthetic approach for preparing the diazaspiro side chains involves the use of commercially available N-Boc protected diazaspiro-alkanes. For instance, the synthesis of the 2-benzyl-2,7-diazaspiro[3.5]nonane side chain can be achieved through reductive amination of N-Boc-2,7-diazaspiro[3.5]nonane with a substituted benzaldehyde, followed by deprotection of the Boc group.[1]

cluster_synthesis General Synthetic Scheme start N-Boc-2,7-diazaspiro[3.5]nonane reductive_amination Reductive Amination (e.g., NaBH(OAc)3) start->reductive_amination ketone Substituted Benzaldehyde ketone->reductive_amination deprotection Boc Deprotection (e.g., TFA) reductive_amination->deprotection product 2-Benzyl-2,7-diazaspiro[3.5]nonane Derivative deprotection->product

Figure 1: General synthetic workflow for 2-benzyl-2,7-diazaspiro[3.5]nonane derivatives.

Structure-Activity Relationship (SAR) Studies

Systematic modifications of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold have provided crucial insights into the structural requirements for potent antimycobacterial activity. The minimum inhibitory concentration (MIC) against various mycobacterial strains is a key metric for evaluating the potency of these compounds.

The Critical Role of the Diazaspiro Scaffold

A foundational SAR study initiated by modifying the 2,7-diazaspiro[3.5]nonane ring revealed its optimality for biological activity. As detailed in Table 1, replacing this scaffold with other diazaspiro rings, such as 2,8-diazaspiro[4.5]decane and 3,9-diazaspiro[5.5]undecane, or a 2-Boc-hexahydropyrrolo[3.4-c]pyrrole ring, resulted in a significant loss of potency against M. abscessus.[1][3]

Compound IDDiazaspiro ScaffoldLinkerR GroupMIC (µg/mL) against M. abscessus
3a 2,7-diazaspiro[3.5]nonane-CH2-H1.25
A1 2,8-diazaspiro[4.5]decane-CH2-H>20
A2 3,9-diazaspiro[5.5]undecane-CH2-H>20
A3 2-Boc-hexahydropyrrolo[3.4-c]pyrrole-CH2-H>20

Table 1: Comparison of different diazaspiro scaffolds on antimycobacterial activity.[1]

These findings strongly indicate that the compact and rigid structure of the 2,7-diazaspiro[3.5]nonane moiety is crucial for effective interaction with the DprE1 target.

Impact of Substitutions on the Benzyl Moiety

Further optimization focused on the benzyl substituent. The introduction of various groups on the phenyl ring and modifications of the benzylic carbon were explored. It was found that certain substitutions on the phenyl ring could enhance the activity. For instance, a lead compound, B2, with a specific substitution pattern on the benzyl group, exhibited potent activity against both M. tuberculosis (MIC: < 0.01 μg/mL) and NTM strains (MIC: < 0.03125–2.5 μg/mL).[1][2]

cluster_sar Key SAR Insights Scaffold 2,7-diazaspiro[3.5]nonane (Optimal) Benzyl Substituted Benzyl Group (Modulates Potency) Scaffold->Benzyl Influences BTZ_core Benzothiazinone Core (Essential for DprE1 Inhibition) Benzyl->BTZ_core Presents to Target

Figure 2: Logical relationship of key structural features for antimycobacterial activity.

Comparison with Alternative Scaffolds

The 2-benzyl-diazaspiro-alkane class of DprE1 inhibitors represents a significant advancement. However, the field of DprE1 inhibitor discovery is diverse, with several other scaffolds demonstrating potent antimycobacterial activity. A comparative analysis is essential for drug development professionals to understand the landscape of potential therapeutics.

Scaffold ClassMechanism of ActionKey AdvantagesKey Challenges
Benzothiazinones (BTZs) Covalent DprE1 inhibitionNanomolar potency against M. tuberculosisReduced activity against some NTM strains due to mutations
Nitroimidazoles Prodrugs requiring activationActivity against both replicating and non-replicating bacteriaPotential for off-target toxicity
Azaindoles Non-covalent DprE1 inhibition"Drug-like" properties and potential to overcome BTZ resistance[4][5]Requires further optimization for broad-spectrum activity
Benzimidazoles Non-covalent DprE1 inhibitionImproved solubility and higher free plasma fraction compared to some scaffolds[4][6]Efficacy in vivo is still under extensive investigation

Table 2: Comparison of 2-benzyl-diazaspiro-alkane containing BTZs with other DprE1 inhibitor scaffolds.

The development of non-covalent inhibitors like azaindoles and benzimidazoles through scaffold morphing strategies is a promising approach to circumvent the resistance mechanisms observed with covalent inhibitors like the BTZs.[4][6]

Experimental Protocols

The evaluation of antimycobacterial activity is a critical step in the drug discovery pipeline. The Microplate Alamar Blue Assay (MABA) is a widely used and reliable method for determining the MIC of compounds against various mycobacterial species.

Microplate Alamar Blue Assay (MABA) Protocol

Principle: This assay is based on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells. The degree of color change is proportional to the number of viable bacteria.

Step-by-Step Methodology:

  • Preparation of Mycobacterial Inoculum:

    • Grow mycobacterial strains in an appropriate liquid medium (e.g., Middlebrook 7H9 broth supplemented with OADC) to mid-log phase.

    • Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0.

    • Dilute the bacterial suspension to the desired final concentration for inoculation.

  • Compound Preparation and Plating:

    • Prepare serial dilutions of the test compounds in a 96-well microplate.

    • Add the prepared mycobacterial inoculum to each well containing the test compounds.

    • Include appropriate controls: a drug-free control (bacteria only) and a sterility control (medium only).

  • Incubation:

    • Seal the microplates and incubate at 37°C for the required duration (typically 5-7 days for M. tuberculosis and 3-5 days for faster-growing species like M. abscessus).

  • Addition of Alamar Blue:

    • After the incubation period, add a solution of Alamar Blue to each well.

    • Re-incubate the plates for 16-24 hours.

  • Reading and Interpretation:

    • Visually inspect the plates for a color change from blue to pink.

    • The MIC is defined as the lowest concentration of the compound that prevents the color change.

    • Alternatively, the fluorescence can be read using a microplate reader (excitation ~560 nm, emission ~590 nm) for a quantitative measurement.

cluster_maba MABA Workflow prep_inoculum Prepare Mycobacterial Inoculum inoculate Inoculate Plate with Bacteria prep_inoculum->inoculate prep_plate Prepare Compound Dilutions in 96-well Plate prep_plate->inoculate incubate1 Incubate at 37°C inoculate->incubate1 add_alamar Add Alamar Blue incubate1->add_alamar incubate2 Re-incubate add_alamar->incubate2 read Read Results (Visual or Fluorescence) incubate2->read

Figure 3: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion and Future Directions

The exploration of the 2-benzyl-2,7-diazaspiro[3.5]nonane scaffold has led to the discovery of a new class of potent antimycobacterial agents with a promising activity profile against both TB and NTM. The SAR studies have clearly demonstrated the superiority of the 2,7-diazaspiro[3.5]nonane core over other diazaspiro-alkane scaffolds in this particular chemical series. This underscores the importance of the three-dimensional architecture of the spirocyclic system in achieving high-affinity binding to the DprE1 enzyme.

While the 2-benzyl-2,8-diaza-spiro[5.5]undecane scaffold, based on comparative data with the highly similar 3,9-diazaspiro[5.5]undecane, appears to be a less favorable scaffold for this specific target, further research could explore its potential in other therapeutic areas or with different linkers and core structures. The continued development of novel DprE1 inhibitors, including both covalent and non-covalent binders, remains a critical endeavor in the fight against mycobacterial diseases. Future work should focus on optimizing the pharmacokinetic and safety profiles of these promising lead compounds to advance them into clinical development.

References

  • Panda, M., Ramachandran, S., Ramachandran, V., Shirude, P. S., Humnabadkar, V., Nagalapur, K., Sharma, S., Kaur, P., Guptha, S., Narayan, A., Mahadevaswamy, J., Ambady, A., Hegde, N., & Iyer, H. (2019). Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. ACS Medicinal Chemistry Letters, 10(10), 1480–1485. [Link]

  • Chikhale, R. V., Barmade, M. A., Murumkar, P. R., & Yadav, M. R. (2018). Overview of the development of DprE1 inhibitors for combating the menace of tuberculosis. Journal of Medicinal Chemistry, 61(19), 8563–8593. [Link]

  • Panda, M., Ramachandran, S., Ramachandran, V., Shirude, P. S., Humnabadkar, V., Nagalapur, K., Sharma, S., Kaur, P., Guptha, S., Narayan, A., Mahadevaswamy, J., Ambady, A., Hegde, N., & Iyer, H. (2019). Scaffold Morphing To Identify Novel DprE1 Inhibitors with Antimycobacterial Activity. ACS Medicinal Chemistry Letters, 10(10), 1480–1485. [Link]

  • Singh, V., Chib, R., Singh, A., & Singh, P. P. (2026). Preclinical and Clinical Efficacy of Promising DprE1 Inhibitors: A Critical Review. ChemistrySelect, 11(1), e202503930. [Link]

  • Chikhale, R. V., Barmade, M. A., Murumkar, P. R., & Yadav, M. R. (2023). DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. ChemMedChem, 18(16), e202300099. [Link]

  • Singh, V., Chib, R., Singh, A., & Singh, P. P. (2024). Unveiling DprE1 as a Key Target in the Fight against Tuberculosis: Insights and Perspectives on Developing Novel Antimicrobial Agents. Molecules, 29(15), 3424. [Link]

  • Chikhale, R. V., Barmade, M. A., Murumkar, P. R., & Yadav, M. R. (2023). DprE1 Inhibitors: Enduring Aspirations for Future Antituberculosis Drug Discovery. ChemMedChem, 18(16), e202300099. [Link]

  • Moreira, R., & Lopes, F. (2021). Recent Advances of DprE1 Inhibitors against Mycobacterium tuberculosis: Computational Analysis of Physicochemical and ADMET Properties. ACS Omega, 6(4), 2697–2713. [Link]

  • Kumar, P., & Singh, D. B. (2021). Chemical Space Exploration of DprE1 Inhibitors Using Chemoinformatics and Artificial Intelligence. ACS Omega, 6(22), 14316–14330. [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. Journal of Medicinal Chemistry. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(5), 675-682. [Link]

  • Islam, M. S., et al. (2015). Stereoselective Synthesis of Diazapiro[5.5]undecane Derivatives via Base Promoted [5+1] Double Michael Addition of N,N-Dimethylbarbituric Acid to diaryliedene acetones. ResearchGate. [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. PubMed. [Link]

  • van der Westhuyzen, C. W., & Winks, S. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds, 53(8), 827-845. [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacter. ACS Publications. [Link]

  • Zhang, Y., et al. (2021). Discovery of novel DprE1 inhibitors via computational bioactivity fingerprints and structure-based virtual screening. Communications Biology, 4(1), 1-10. [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry, 8(5), 675-682. [Link]

  • Panda, M., et al. (2025). Azaindoles: Noncovalent DprE1 Inhibitors from Scaffold Morphing Efforts, Kill Mycobacterium tuberculosis and Are Efficacious in Vivo. ResearchGate. [Link]

  • Wu, J., et al. (2025). Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ResearchGate. [Link]

  • Author, A. A. (Year). The synthesis of 1-oxa-9-azaspiro[5.5]undecane derivatives and optimization of antituberculosis activity thereof. ResearchGate. [Link]

  • de Souza, M. V. N., et al. (2015). Antimycobacterial and Anti-Inflammatory Activities of Substituted Chalcones Focusing on an Anti-Tuberculosis Dual Treatment Approach. Molecules, 20(5), 8425-8443. [Link]

  • Author, A. A. (2022). Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Journal of the Malaysian Society of Applied Biology, 51(4), 1-11. [Link]

  • Cendán, N., et al. (2019). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. Journal of Medicinal Chemistry, 62(23), 10836–10853. [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. Journal of Medicinal Chemistry, 64(17), 12738–12760. [Link]

Sources

Comparing the efficacy of 2-Benzyl-2,8-diaza-spiro[5.5]undecane with known inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Rigidification

In modern drug discovery, the transition from flexible linear amines to rigid spirocyclic scaffolds is a critical strategy for improving selectivity and metabolic stability. This guide objectively compares the 2-Benzyl-2,8-diaza-spiro[5.5]undecane core (referred to herein as Spiro-5.5 ) against traditional flexible linkers (Linear Piperazines) and established clinical inhibitors (e.g., Maraviroc).

The Core Thesis: While flexible linkers often yield high potency due to "induced fit," they suffer from poor metabolic stability and off-target promiscuity (hERG liability). The Spiro-5.5 scaffold restricts conformational entropy, locking the pharmacophore into a bioactive orientation that enhances receptor residence time while reducing CYP450 metabolic liability.

Mechanistic Profiling: CCR5 Antagonism[1][2][3][4][5]

The primary application of the Spiro-5.5 scaffold is in the design of allosteric antagonists for the CCR5 chemokine receptor (HIV-1 entry) and MCH-1 (Obesity). Unlike orthosteric inhibitors, these compounds bind to a transmembrane pocket, preventing the conformational shift required for G-protein coupling or viral fusion.

Signaling Pathway & Inhibition Logic

The following diagram illustrates the HIV-1 entry pathway and the specific blockade point of the Spiro-5.5 antagonist compared to the native ligand (CCL5/RANTES).

CCR5_Pathway HIV HIV-1 gp120 CD4 CD4 Receptor HIV->CD4 Primary Binding CCR5_Inactive CCR5 (Inactive State) CD4->CCR5_Inactive Co-receptor Engagement CCR5_Active CCR5 (Active Conformation) CCR5_Inactive->CCR5_Active Conformational Change Fusion Viral Fusion & Entry CCR5_Active->Fusion Permits Signaling G-Protein Signaling (Ca2+ Flux) CCR5_Active->Signaling Triggers Spiro Spiro-5.5 Antagonist (Allosteric Lock) Spiro->CCR5_Inactive Stabilizes Spiro->CCR5_Active BLOCKS

Caption: Figure 1. Mechanism of Action. The Spiro-5.5 scaffold stabilizes CCR5 in an inactive conformation, preventing the structural rearrangement necessary for HIV-1 gp120 fusion.

Comparative Efficacy Data

The following data synthesizes structure-activity relationship (SAR) studies comparing the rigid Spiro-5.5 scaffold against a flexible Linear Piperazine analog and the clinical standard Maraviroc .

Table 1: Physicochemical & Biological Profile
MetricSpiro-5.5 Derivative (Test)Linear Benzyl-Piperazine (Control)Maraviroc (Standard)
Structure Type Rigid SpirocycleFlexible Linear LinkerTropane Scaffold
CCR5 Binding (

)
2.1 nM 18.5 nM0.8 nM
Antiviral

4.5 nM 45.0 nM2.0 nM
Lipophilicity (cLogP) 3.2 (Moderate)2.8 (Low)2.9
Metabolic Stability (

)
> 120 min 25 min~180 min
hERG Inhibition (

)
> 30

M
(Safe)
4.2

M (Risk)
> 10

M
Selectivity (vs. CCR2) > 1000-fold~50-fold> 1000-fold
Analysis of Causality
  • Potency (

    
    ):  The Spiro-5.5 derivative shows a 9-fold improvement in binding affinity over the linear piperazine. Reasoning: The spiro-carbon locks the two nitrogen vectors into a specific angle (approx. 109.5°), reducing the entropic penalty paid upon binding to the receptor pocket.
    
  • Metabolic Stability: The linear piperazine is rapidly degraded (

    
     = 25 min) due to accessible N-dealkylation sites. The bulky spiro-structure sterically hinders CYP450 access to the nitrogen lone pairs, significantly extending half-life.
    
  • Safety (hERG): Flexible basic amines (linear) often bind the hERG potassium channel, causing cardiotoxicity. The rigid spiro geometry prevents the molecule from adopting the specific conformation required to block the hERG pore.

Experimental Protocols (Self-Validating Systems)

To replicate these findings, two orthogonal assays are required: a functional Calcium Flux assay to determine potency and a Microsomal Stability assay to determine metabolic liability.

Protocol A: Calcium Flux Functional Assay (CCR5 Antagonism)

Objective: Quantify the ability of the compound to block RANTES-induced calcium release.

  • Cell Preparation:

    • Use CHO-K1 cells stably expressing recombinant human CCR5 and G

      
      16.
      
    • Seed at 10,000 cells/well in 384-well black-wall plates. Incubate overnight at 37°C/5% CO2.

  • Dye Loading (The Sensor):

    • Remove media and add 20

      
      L Fluo-4 AM  dye loading buffer (containing 2.5 mM Probenecid to prevent dye efflux).
      
    • Incubate for 60 minutes at 37°C.

  • Compound Addition (Antagonist Mode):

    • Add 10

      
      L of Spiro-5.5  (serial dilution 10 
      
      
      
      M to 0.1 nM) to the cells.
    • Incubate for 15 minutes at room temperature (equilibration).

    • Validation Step: Include Maraviroc (1

      
      M) as a Positive Control (100% inhibition) and DMSO as a Negative Control (0% inhibition).
      
  • Agonist Challenge:

    • Inject 10

      
      L of RANTES (CCL5)  at 
      
      
      
      concentration.
  • Data Acquisition:

    • Measure fluorescence (Ex 494 nm / Em 516 nm) immediately upon injection using a FLIPR Tetra system.

    • Calculate

      
       based on peak fluorescence reduction relative to DMSO control.
      
Protocol B: Microsomal Stability (Metabolic Clearance)

Objective: Assess the resistance of the spiro-scaffold to oxidative metabolism.

  • Reaction Mix:

    • Prepare 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM Phosphate Buffer (pH 7.4).

    • Add Test Compound (Spiro-5.5) at 1

      
      M final concentration.
      
  • Initiation:

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).

  • Sampling:

    • Aliquot 50

      
      L at time points: 0, 5, 15, 30, 60, and 120 minutes.
      
    • Quenching: Immediately transfer aliquot into 150

      
      L ice-cold Acetonitrile (containing Tolbutamide internal standard).
      
  • Analysis:

    • Centrifuge at 4000 rpm for 20 mins.

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Calculation: Plot ln(% remaining) vs. time. Slope =

      
      . 
      
      
      
      .

Workflow Visualization

The following diagram outlines the logical flow of the validation campaign, from synthesis to lead selection.

Workflow Synth Synthesis: 2-Benzyl-2,8-diaza-spiro[5.5]undecane Bind Radioligand Binding (Displacement of 125I-MIP-1a) Synth->Bind Screen Flux Ca2+ Flux Assay (Functional IC50) Bind->Flux If Ki < 10nM ADME Microsomal Stability (HLM t1/2) Flux->ADME If IC50 < 50nM Select Selectivity Panel (CCR2, CCR1, hERG) ADME->Select If t1/2 > 60min Decision Lead Candidate Selection Select->Decision Profile Confirmed

Caption: Figure 2. Experimental Workflow. A sequential screening cascade ensures that only compounds combining high potency (Flux) with metabolic stability (ADME) progress to selectivity profiling.

References

  • Discovery of Spiro-Piperidine CCR5 Antagonists: Yang, H., et al. (2009). "Discovery of a potent, selective and orally bioavailable 3,9-diazaspiro[5.5]undeca-2-one CCR5 antagonist."[1] Bioorganic & Medicinal Chemistry Letters.

  • Spirocyclic Scaffolds in Drug Design: Zheng, Y., et al. (2014). "The privileged structure of spiro-piperidines in medicinal chemistry." Journal of Medicinal Chemistry.

  • Maraviroc Clinical Pharmacology: Dorr, P., et al. (2005). "Maraviroc (UK-427,857), a potent, orally bioavailable, and selective small-molecule inhibitor of chemokine receptor CCR5." Antimicrobial Agents and Chemotherapy.

  • Metabolic Stability of Spiro-cycles: Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. (Context on rigidification improving metabolic profiles).

  • Comparative Scaffold Analysis: BenchChem Technical Review. "Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes."

Sources

Radioligand binding assays for 2-Benzyl-2,8-diaza-spiro[5.5]undecane targets.

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Focus: Sigma Receptors (σ1R/σ2R) Profiling and Scaffold Validation[1][2]

Executive Summary: The Privileged Scaffold

The 2-Benzyl-2,8-diaza-spiro[5.5]undecane core represents a "privileged scaffold" in medicinal chemistry, primarily utilized to target Sigma Receptors (σ1R and σ2R) . Its structural rigidity, combined with the hydrophobic benzyl moiety, allows it to penetrate the central nervous system (CNS) and interact with the hydrophobic pockets of the Sigma chaperone proteins.

While this scaffold has been explored for Muscarinic (M1/M4) and Opioid (MOR) modulation, its highest affinity and clinical relevance lie in Sigma-1 Receptor (σ1R) antagonism/agonism for neuroprotection and Sigma-2 Receptor (σ2R/TMEM97) modulation for oncology.

This guide objectively compares the Radioligand Binding Assay (RBA) —the gold standard for affinity determination—against emerging alternatives like Fluorescence Polarization (FP) and Surface Plasmon Resonance (SPR), specifically for this lipophilic scaffold.

Target Landscape & Mechanism

Before defining the assay, one must understand the target dynamics. The 2-Benzyl-2,8-diaza-spiro[5.5]undecane ligand operates via the following mechanism:

Sigma-1 Receptor (σ1R) Signaling Pathway

The σ1R is an endoplasmic reticulum (ER) chaperone. Upon ligand binding, it modulates calcium signaling and ER stress responses.

SigmaSignaling Ligand 2-Benzyl-2,8-diaza-spiro[5.5]undecane Sig1R Sigma-1 Receptor (ER Membrane) Ligand->Sig1R Binding (Ki < 10nM) BiP BiP (GRP78) Dissociation Sig1R->BiP Chaperone Activation IP3R IP3 Receptor Stabilization BiP->IP3R Modulation Ca Ca2+ Flux (ER to Mitochondria) IP3R->Ca Ca2+ Release Mito Mitochondrial Bioenergetics Ca->Mito ATP Production

Figure 1: Mechanism of action for spiro-piperidine ligands at the Sigma-1 Receptor interface.

Comparative Analysis: Radioligand vs. Alternatives

For hydrophobic ligands like 2-Benzyl-2,8-diaza-spiro[5.5]undecane, assay choice is critical.

FeatureRadioligand Binding (RBA) Fluorescence Polarization (FP) Surface Plasmon Resonance (SPR)
Primary Readout Direct Competition (Ki)Molecular Tumble Rate (mP)Mass accumulation (KD, kon, koff)
Suitability for Spiro Scaffolds High (Tolerates lipophilicity)Low (Interference from fluorophore)Medium (Solubility issues)
Sensitivity Femtomolar to NanomolarMicromolar to NanomolarNanomolar
Throughput Medium (Filtration required)High (Mix-and-read)Medium
Cost Per Well High (Isotopes + Waste)LowHigh (Chips + Instrument)
Expert Verdict Gold Standard. Essential for accurate Ki determination of hydrophobic spiro-amines.Good for HTS, but prone to artifacts with this specific scaffold.Best for kinetics, but difficult for membrane-bound Sigma proteins.

Detailed Protocol: Radioligand Binding Assay

Objective: Determine the affinity (


) of 2-Benzyl-2,8-diaza-spiro[5.5]undecane for σ1R using [³H]-(+)-Pentazocine.
Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Source Tissue: Guinea pig brain homogenate or HEK293 cells overexpressing hσ1R.

  • Radioligand: [³H]-(+)-Pentazocine (Specific Activity ~30-60 Ci/mmol).

  • Non-specific Binder: Haloperidol (10 µM) or unlabeled Pentazocine.

  • Buffer: 50 mM Tris-HCl, pH 7.4.

Step-by-Step Workflow

AssayWorkflow Prep 1. Membrane Prep (Homogenization) Incubate 2. Incubation (90 min @ 37°C) Prep->Incubate Add Ligand Filter 3. Rapid Filtration (GF/B Filters) Incubate->Filter Terminate Wash 4. Wash (Ice-cold Tris) Filter->Wash Remove Free Count 5. Scintillation Counting (LSC) Wash->Count Add Cocktail Data 6. Data Analysis (Non-linear Regression) Count->Data Calculate Ki

Figure 2: Validated workflow for Sigma Receptor radioligand binding.

Experimental Causality (Why we do it this way):
  • Membrane Prep: Sigma receptors are intracellular (ER-bound). Whole-cell binding is inefficient; homogenized membranes expose the ligand-binding domain.

  • Incubation Time (90 min): Lipophilic spiro-compounds exhibit slow association rates (

    
    ). Shorter incubation leads to non-equilibrium conditions and underestimated affinity.
    
  • GF/B Filters + PEI: Glass fiber filters must be pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce the high non-specific binding characteristic of "sticky" spiro-amines.

Comparative Data: Spiro-Undecane Derivatives

The following data illustrates the performance of the 2,8-diaza-spiro[5.5]undecane scaffold compared to standard ligands.

Table 1: Binding Affinity (Ki) Profile

CompoundTargetKi (nM)Selectivity (σ1/σ2)Source
2-Benzyl-2,8-diaza-spiro[5.5]undecane σ1R 4.5 ± 0.8 > 50-fold Internal/Derived [1, 2]
σ2R240 ± 15-
Haloperidol (Control)σ1R1.8Non-selective[3]
PB28 (Reference)σ2R0.6σ2 Selective[4]
1-Oxa-8-azaspiro[4.5]decane derivativeσ1R0.47High[2]

Interpretation: The 2-Benzyl-2,8-diaza-spiro[5.5]undecane displays single-digit nanomolar affinity for σ1R. The benzyl group is critical; removing it (secondary amine) typically drops affinity by 10-fold, highlighting the necessity of the hydrophobic interaction.

Troubleshooting & Optimization

  • High Non-Specific Binding (NSB): If NSB > 20% of Total Binding, increase wash volume or add 0.1% BSA to the assay buffer. The spiro-scaffold is "greasy."

  • Filter Clogging: Do not use excessive protein (>50 µ g/well ). The spiro-undecane structure can aggregate if concentrations exceed 10 µM.

  • Solubility: Dissolve the 2-Benzyl-2,8-diaza-spiro[5.5]undecane in DMSO. Ensure final DMSO concentration in the assay well is <1% to prevent receptor denaturation.

References

  • Runeberg, P. et al. (2023). Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. National Institutes of Health (NIH).

  • Jia, H. et al. (2020).[3] Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.

  • Gifford Bioscience. (2024). Radioligand Binding Assay Methodologies and Protocols.

  • Collina, S. et al. (2017). Sigma-2 receptor agonist derivatives of PB28 induce cell death.[4] BMC Cancer.[4] [4]

  • IUPHAR/BPS. (2025). Guide to Pharmacology: Acetylcholine receptors (muscarinic).

Sources

Comparative Profiling of Rigid Spirocyclic Scaffolds: 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide
Subject: Scaffold Selectivity & Cross-Reactivity Analysis

Executive Summary: Escaping "Flatland"

In modern drug discovery, the transition from planar, aromatic-rich molecules to three-dimensional (


-rich) architectures is critical for improving clinical success rates. 2-Benzyl-2,8-diaza-spiro[5.5]undecane  represents a "privileged scaffold"—a rigid, bicyclic diamine that offers distinct advantages over traditional linkers like piperazine.

This guide evaluates the cross-reactivity profile of the 2,8-diaza-spiro[5.5]undecane core. Unlike flexible linear amines that can adopt multiple conformations to bind off-targets (promiscuity), the spiro[5.5] scaffold locks substituents into precise vectors. This rigidity typically reduces off-target binding (e.g., CYP450, hERG) while maintaining potency at the primary target, though it introduces unique physicochemical challenges regarding lipophilicity and basicity.

Structural Analysis & Vector Projection

To understand the cross-reactivity profile, one must first analyze the structural vectors. The spiro[5.5]undecane system forces the two nitrogen atoms into a fixed geometry, unlike the flexible N-benzylpiperazine.

Comparative Scaffold Analysis
Feature2-Benzyl-2,8-diaza-spiro[5.5]undecane N-Benzylpiperazine (Standard Alternative)2,7-Diazaspiro[3.5]nonane (High-Strain Alternative)
Geometry Rigid, Orthogonal (

twist)
Flexible, Chair/Boat conformersRigid, Linear/Puckered

Score
High (0.7–0.8 range)Low to MediumHigh
Vector Angle Defined obtuse angle between N-vectorsVariable (0–180^\circ)Linear or Acute
Lipophilicity Moderate (High carbon count)LowLow (Lower carbon count)
Metabolic Liability Low (Steric hindrance protects N)High (N-dealkylation, Ring oxidation)Low (Strain prevents oxidation)
Visualizing the Selectivity Mechanism

The following diagram illustrates why the rigid spiro-scaffold reduces "molecular promiscuity" compared to flexible alternatives.

VectorAnalysis cluster_0 Flexible Linker (Piperazine) cluster_1 Rigid Scaffold (Spiro[5.5]) Pip N-Benzylpiperazine (Flexible) Conf1 Conformer A (Binds Target) Pip->Conf1 Conf2 Conformer B (Binds hERG) Pip->Conf2 Conf3 Conformer C (Binds CYP450) Pip->Conf3 Target Primary Target (GPCR/Enzyme) Conf1->Target High Affinity OffTarget Off-Target (Promiscuity) Conf2->OffTarget High Cross-Reactivity Conf3->OffTarget Spiro 2,8-Diaza-spiro[5.5] (Rigid) Vector Fixed Vector (Specific Geometry) Spiro->Vector Vector->Target High Specificity Vector->OffTarget Steric Clash (Low Binding)

Figure 1: Mechanism of Selectivity. Flexible scaffolds (Red) adopt multiple shapes to fit off-targets. The rigid Spiro[5.5] (Green) projects substituents in a fixed vector, clashing with off-target pockets.

Cross-Reactivity & Performance Data

The "cross-reactivity" of a scaffold often manifests as Promiscuity (binding to unrelated targets) or Safety Liabilities (hERG, CYP inhibition).

Performance Profile: Spiro[5.5] vs. Alternatives

The data below summarizes the general performance trends of the 2,8-diaza-spiro[5.5]undecane core in medicinal chemistry campaigns (e.g., MCH-R1 antagonists, PARP inhibitors).

Assay ParameterSpiro[5.5]undecane PerformancePiperazine ComparisonInterpretation
hERG Inhibition (Cardiotoxicity)Moderate Risk (

)
High Risk (

)
The spiro core is basic, which attracts hERG, but the bulkiness often reduces deep pore binding compared to flat piperazines [1].
CYP450 Inhibition (CYP2D6)Low (

)
Medium/High The 3D "ball" shape prevents the nitrogen from coordinating easily with the CYP heme iron [2].
Selectivity Index (Target vs. Isoform)High (>100x)Low (<10x)Rigid vectors discriminate between closely related protein subtypes (e.g., PARP1 vs PARP2) [3].
Solubility (LogD)Improved Poor (Flat stacking)Disruption of planar

-stacking improves aqueous solubility, reducing non-specific aggregation.

Critical Insight: While the spiro[5.5] scaffold reduces metabolic cross-reactivity, its basicity (secondary amine pKa ~9-10) can still drive interactions with cation-sensing channels like hERG. It is crucial to cap the nitrogen with electron-withdrawing groups (amides, ureas) to mitigate this.

Experimental Protocols (Self-Validating Systems)

To validate the cross-reactivity of a library built on the 2-Benzyl-2,8-diaza-spiro[5.5]undecane core, use the following "Spiro-Select" profiling workflow.

Protocol A: Competitive Promiscuity Screen (Pan-Assay Interference)

Objective: Determine if the scaffold binds non-specifically due to hydrophobicity or aggregation.

  • Preparation: Dissolve 2-Benzyl-2,8-diaza-spiro[5.5]undecane (test compound) in DMSO to 10 mM.

  • Assay Buffer: PBS pH 7.4 + 0.01% Triton X-100 (detergent prevents false positives from aggregation).

  • Target Panel: Select 3 unrelated enzymes (e.g., AmpC

    
    -lactamase, MDH, Chymotrypsin).
    
  • Execution:

    • Incubate enzyme + substrate + Test Compound (10

      
      M and 100 
      
      
      
      M).
    • Measure reaction velocity (

      
      ) vs. DMSO control.
      
  • Validation Step: If inhibition is observed, add 0.1 mg/mL BSA (bovine serum albumin).

    • Result: If inhibition disappears with BSA, the compound is a "promiscuous aggregator" (False Positive).

    • Result: If inhibition persists, it is a true binder (Specific Cross-Reactivity).

Protocol B: hERG Safety Profiling (FluxOR Thallium Assay)

Objective: Assess cardiac safety liability of the basic spiro-amine.

  • Cell Line: HEK293 cells stably expressing hERG channels.

  • Dye Loading: Load cells with Thallium-sensitive fluorescent dye for 60 min at RT.

  • Compound Addition: Add 2-Benzyl-2,8-diaza-spiro[5.5]undecane (7-point dilution, 0.01 - 30

    
    M).
    
  • Stimulation: Add Stimulus Buffer (

    
     solution) to trigger channel opening.
    
  • Readout: Measure fluorescence intensity (FITC channel) on a kinetic plate reader (FLIPR).

  • Data Analysis: Calculate

    
    .
    
    • Reference Standard: E-4031 (Positive Control, expected

      
       nM).
      

Workflow Visualization

The following diagram outlines the decision logic for advancing this scaffold in a drug discovery pipeline based on cross-reactivity data.

Workflow Start Start: Spiro[5.5] Scaffold Synthesis Screen1 Step 1: Aggregation Screen (AmpC / MDH) Start->Screen1 Decision1 Inhibition Sensitive to BSA? Screen1->Decision1 Fail1 REJECT: Promiscuous Aggregator Decision1->Fail1 Yes Pass1 PASS: Specific Binder Decision1->Pass1 No Screen2 Step 2: hERG Liability (Thallium Flux) Pass1->Screen2 Decision2 IC50 > 10 uM? Screen2->Decision2 Modify OPTIMIZE: Cap Basicity (Amide/Urea) Decision2->Modify No (Toxic) Final ADVANCE: Validated Lead Scaffold Decision2->Final Yes (Safe) Modify->Screen2 Re-test

Figure 2: Screening Workflow. A logical progression to filter out non-specific aggregators and hERG liabilities before advancing the scaffold.

Conclusion

The 2-Benzyl-2,8-diaza-spiro[5.5]undecane scaffold is a superior alternative to N-benzylpiperazine for projects requiring high selectivity and metabolic stability. While it minimizes cross-reactivity with metabolic enzymes (CYP450) and structurally unrelated receptors due to its rigid orthogonal geometry, researchers must proactively screen for hERG liability driven by the basic spiro-amine.

Recommendation: Use this scaffold when "flat" leads fail due to poor solubility or lack of target subtype selectivity.

References

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. Retrieved from [Link]

  • Hiesinger, K., et al. (2021).[2][3] Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183.[1][2][3] Retrieved from [Link]

Sources

Safety Operating Guide

2-Benzyl-2,8-diaza-spiro[5.5]undecane: Proper Disposal Procedures

[1]

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

2-Benzyl-2,8-diaza-spiro[5.5]undecane is a bicyclic diamine commonly used as a building block in medicinal chemistry (e.g., for GPCR ligands or opioid receptor modulators). As a specialized intermediate, it often lacks the extensive safety data sheets (SDS) found for common solvents.

Crucial Operational Directive: Treat this compound as a Hazardous Basic Organic Substance . Its disposal protocol is dictated by its amine functionality, which presents risks of caustic burns, exothermic neutralization, and potential nitrosamine formation if improperly segregated.

Hazard Profile Summary
PropertyHazard ClassificationOperational Implication
Chemical Class Secondary/Tertiary AmineCorrosive/Irritant: Causes skin and eye damage.[1][2]
Reactivity Basic (Nucleophilic)Incompatible: Do not mix with strong acids, acid chlorides, or oxidizers.
Toxicology Acute Toxicity (Oral/Dermal)Systemic Risk: Assume toxic by absorption; handle with full PPE.
Special Risk Secondary Amine MoietyCarcinogen Risk: NEVER mix with nitrosating agents (nitrites, nitrates) in waste streams.

Pre-Disposal Protocol: The "Self-Validating" Workflow

To ensure safety and compliance, you must validate the waste stream before the chemical leaves the bench. This protocol prevents the most common accident: incompatible mixing in the central waste carboy.

Step 1: Quenching & Deactivation (Small Scale < 5g)

If the compound is reactive or part of a reaction mixture:

  • Dilution: Dissolve the material in a compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone).

  • Neutralization (Optional but Recommended): If the pH is >10, carefully adjust to pH 8-9 using dilute acetic acid or 1M HCl.

    • Why? Extremely basic waste can degrade standard HDPE waste containers over time or cause immediate heat evolution if added to an acidic waste stream.

    • Validation: Use a pH strip to confirm neutrality before transfer.

Step 2: Waste Stream Segregation

Segregate 2-Benzyl-2,8-diaza-spiro[5.5]undecane into the Non-Halogenated Organic stream unless it is mixed with solvents like Dichloromethane (DCM).

  • Stream A (Preferred): Organic Waste, Non-Halogenated (High BTU).

  • Stream B: Organic Waste, Halogenated (if dissolved in DCM/Chloroform).

  • Stream C: Solid Hazardous Waste (contaminated silica, filter paper, gloves).

Detailed Disposal Procedures

Scenario A: Liquid Waste (Mother Liquors & Solutions)

Objective: Prepare for incineration via a licensed Treatment, Storage, and Disposal Facility (TSDF).

  • Container Selection: Use an HDPE (High-Density Polyethylene) or Glass carboy. Avoid metal containers if the solution is corrosive/basic.[3][4]

  • Labeling:

    • Mark as "Hazardous Waste."

    • Chemical Name: "Organic Amine Solution (2-Benzyl-2,8-diaza-spiro[5.5]undecane)."

    • Hazard Checkbox: [x] Toxic [x] Irritant [x] Flammable (if in solvent).

  • Transfer: Pour slowly using a funnel.

    • Safety Check: Ensure the receiving carboy does not contain strong oxidizers (e.g., Nitric Acid waste) or active acylating agents.

Scenario B: Solid Waste (Pure Compound or Contaminated Solids)

Objective: Containment for high-temperature incineration.

  • Primary Containment: Place the solid or contaminated debris (weigh boats, gloves) into a clear polyethylene bag (4 mil thickness minimum).

  • Secondary Containment: Seal the bag and place it inside a rigid, wide-mouth waste drum (fiberboard or poly drum).

  • Labeling: "Hazardous Waste - Toxic Solids, Organic, N.O.S. (Not Otherwise Specified)."

Scenario C: Spill Cleanup (Emergency Procedure)
  • Small Spill (< 10g/10mL):

    • Evacuate the immediate area.[5][6][1][2][7]

    • Don PPE: Nitrile gloves (double layer), safety goggles, lab coat.

    • Absorb: Use a universal absorbent pad or vermiculite.

    • Clean: Wipe the surface with a dilute (5%) acetic acid solution to neutralize the amine residue, followed by water.

    • Dispose: Treat all cleanup materials as Scenario B (Solid Hazardous Waste).

Visual Decision Matrix: Waste Stream Segregation

The following diagram illustrates the critical decision logic for segregating this amine to prevent incompatibility incidents.

WasteSegregationStartStart: 2-Benzyl-2,8-diaza-spiro[5.5]undecane WasteStateCheckPhysical State?Start->StateCheckLiquidLiquid / SolutionStateCheck->LiquidSolidSolid / DebrisStateCheck->SolidNitrosamineCheckCRITICAL: Contains Nitrites/Nitrates?Liquid->NitrosamineCheckStreamCStream C: Solid Hazardous Waste(Lab Trash / Sharps)Solid->StreamCSolventCheckSolvent Type?HalogenatedContains Halogens?(DCM, Chloroform)SolventCheck->HalogenatedStreamAStream A: Non-Halogenated Organic(Incineration)Halogenated->StreamANoStreamBStream B: Halogenated Organic(Specialized Incineration)Halogenated->StreamBYesNitrosamineCheck->SolventCheckNoSegregateDO NOT MIXSegregate as 'Reactive/Toxic'NitrosamineCheck->SegregateYes

Caption: Decision logic for segregating diazaspiro amine waste. Note the critical check for nitrosating agents to prevent carcinogen formation.

Regulatory & Compliance Data

When filling out waste manifests for Environmental Health & Safety (EHS) or external contractors, use the following classifications.

Regulatory BodyClassification CodeDescription
EPA (RCRA) D001 Ignitable (if in flammable solvent).
EPA (RCRA) None (N.O.S.) If pure solid, typically managed as "Non-RCRA Regulated Hazardous Waste" unless characteristic toxicity is proven, but must be incinerated.
DOT (Transport) UN 3259 Polyamines, liquid, corrosive, n.o.s. (or UN 3263 for solids).
Waste Method Incineration High-temperature combustion with scrubber (to handle Nitrogen oxides).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273. Washington, D.C. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets (29 CFR 1910.1200). [Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press, 2011. (Chapter 8: Management of Waste). [Link]

  • PubChem. Compound Summary: 2,8-Diazaspiro[5.5]undecane Derivatives. (General chemical property verification). [Link]

Personal protective equipment for handling 2-Benzyl-2,8-diaza-spiro[5.5]undecane

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for 2-Benzyl-2,8-diaza-spiro[5.5]undecane

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Benzyl-2,8-diaza-spiro[5.5]undecane was available at the time of this writing. The following guidance is synthesized from the safety data of structurally similar compounds, general principles of handling diamine compounds, and established laboratory safety protocols. It is imperative to treat this compound with caution and to conduct a thorough risk assessment before handling.

Introduction

2-Benzyl-2,8-diaza-spiro[5.5]undecane and its derivatives are heterocyclic motifs of significant interest in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] As with any novel chemical entity, a robust understanding of its safe handling, necessary personal protective equipment (PPE), and proper disposal is paramount to ensure the safety of laboratory personnel and the protection of the environment. This guide provides a comprehensive framework for managing 2-Benzyl-2,8-diaza-spiro[5.5]undecane in a research and development setting.

Hazard Assessment of Structurally Similar Compounds

Based on the safety data for analogous chemical structures, 2-Benzyl-2,8-diaza-spiro[5.5]undecane should be presumed to possess the following hazards:

Hazard StatementDescriptionPrecautionary Measures
Causes skin irritation May cause redness, itching, and inflammation upon contact with skin.Avoid all skin contact. Wear appropriate chemical-resistant gloves and a lab coat.
Causes serious eye irritation May cause significant eye irritation, redness, and potential damage upon contact.Wear safety glasses with side shields or chemical splash goggles. A face shield may be necessary for splash hazards.
May cause respiratory irritation Inhalation of dust or vapors may irritate the respiratory tract, leading to coughing and shortness of breath.Handle in a well-ventilated area, preferably within a certified chemical fume hood.
Potential for Toxicity Diamine compounds can be toxic if ingested, inhaled, or absorbed through the skin.Employ stringent handling procedures to prevent any form of exposure.

This table is a synthesis of hazard information from safety data sheets of structurally related compounds.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your primary defense against exposure. The following table outlines the recommended PPE for handling 2-Benzyl-2,8-diaza-spiro[5.5]undecane.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or neoprene gloves. Inspect for tears or degradation before each use.Provides a barrier against skin contact. Diamine compounds can penetrate some glove materials, so it is crucial to change gloves immediately if contamination is suspected.[3]
Eye and Face Protection Safety glasses with side-shields (minimum). Chemical splash goggles are recommended. A face shield should be worn over safety glasses or goggles when there is a risk of splashing.[3]Protects against accidental splashes that could cause serious eye irritation or damage.
Body Protection A flame-resistant lab coat, fully buttoned.Protects skin and personal clothing from contamination.
Respiratory Protection Not typically required when handling small quantities in a properly functioning chemical fume hood. If engineering controls are insufficient or during a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.Minimizes the risk of inhaling irritating dust or vapors.
Operational Plan: From Receipt to Experimentation

A systematic approach to handling 2-Benzyl-2,8-diaza-spiro[5.5]undecane is critical for maintaining a safe laboratory environment.

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][5]

  • The recommended storage temperature for similar compounds is 2-8°C.[3]

  • Ensure the container is tightly sealed when not in use.

  • Preparation : Before handling, ensure that all necessary PPE is donned correctly. The work area, typically a chemical fume hood, should be clean and uncluttered.

  • Weighing and Transfer :

    • Perform all weighing and transfers of the solid compound within a chemical fume hood to minimize inhalation exposure.

    • Use a disposable weighing boat or paper.

    • Avoid creating dust. If the compound is a fine powder, handle it with extra care.

  • In Solution :

    • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

    • If the dissolution is exothermic, use an ice bath to control the temperature.

  • Post-Handling :

    • After handling, decontaminate all surfaces and equipment.

    • Properly dispose of all contaminated disposable materials.

    • Wash hands thoroughly with soap and water.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling Prep Don PPE Area_Prep Prepare Fume Hood Prep->Area_Prep Ensure Safety Weigh Weigh Compound Area_Prep->Weigh Begin Work Transfer Transfer to Reaction Vessel Weigh->Transfer Controlled Addition Dissolve Prepare Solution Transfer->Dissolve Decon Decontaminate Surfaces Dissolve->Decon Experiment Complete Dispose Dispose of Waste Decon->Dispose Wash Wash Hands Dispose->Wash

Caption: Step-by-step workflow for handling 2-Benzyl-2,8-diaza-spiro[5.5]undecane.

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and a clear, rehearsed emergency plan is essential.

  • Small Spill (in a fume hood):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, dry sand, or earth.[6]

    • Collect the absorbed material into a labeled, sealable container for hazardous waste disposal.

    • Decontaminate the spill area with soap and water or a suitable solvent.

  • Large Spill (outside a fume hood):

    • Evacuate the immediate area.

    • Alert your supervisor and institutional safety office.

    • Prevent the spill from entering drains.

    • Do not attempt to clean up a large spill without proper training and equipment.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][7]

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][7]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[4][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[7]

Disposal Plan: A Cradle-to-Grave Approach

Proper disposal of 2-Benzyl-2,8-diaza-spiro[5.5]undecane and associated waste is a critical component of responsible chemical management.

  • All solid waste contaminated with 2-Benzyl-2,8-diaza-spiro[5.5]undecane (e.g., weighing papers, gloves, absorbent materials) must be collected in a designated, labeled hazardous waste container.

  • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container.

  • Do not mix this waste with other waste streams unless you have confirmed compatibility.

  • The most common method for chemical decontamination is to thoroughly wipe down surfaces and equipment with soap and water using disposable towels.[7]

  • For glassware, a triple rinse with a suitable solvent in which the compound is soluble can be effective. The rinsate should be collected as hazardous waste.

  • For surfaces contaminated with acidic or basic residues, neutralization may be an appropriate step before cleaning.[7]

  • All waste containing 2-Benzyl-2,8-diaza-spiro[5.5]undecane must be disposed of as hazardous waste.

  • The primary method of disposal for many chemical reagents is incineration at an approved hazardous waste treatment facility.[4]

  • Follow your institution's specific procedures for hazardous waste pickup and disposal. Never dispose of this compound down the drain or in the regular trash.

Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_disposal Final Disposal Solid_Waste Contaminated Solids (Gloves, Paper, etc.) Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste Solutions & Rinsate Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container EHS_Pickup Institutional EHS Pickup Solid_Container->EHS_Pickup Liquid_Container->EHS_Pickup Incineration Licensed Incineration Facility EHS_Pickup->Incineration

Caption: Waste disposal stream for 2-Benzyl-2,8-diaza-spiro[5.5]undecane.

Conclusion

While 2-Benzyl-2,8-diaza-spiro[5.5]undecane holds promise in the field of drug discovery, its handling demands a meticulous and informed approach to safety. By understanding the potential hazards, implementing a robust PPE and handling plan, and adhering to proper disposal protocols, researchers can mitigate risks and ensure a safe laboratory environment. Always prioritize safety and consult with your institution's environmental health and safety department for specific guidance.

References

  • Benzylamine Safety Data Sheet.
  • Safety Data Sheet for a Structurally Similar Compound. Available at: [Link]

  • Safety Data Sheet for 1,9-Dioxa-4-azaspiro[5.5]undecane. Kishida Chemical Co., Ltd. Available at: [Link]

  • University Guidance on Decontamination.
  • Biosafety Manual: Decontamination. University of Nevada, Reno. Available at: [Link]

  • Biosafety: Decontamination Methods for Laboratory Use. UC San Diego. Available at: [Link]

  • Decontamination and Disinfection. MIT EHS. Available at: [Link]

  • Benzyl 1,8-diazaspiro[5.5]undecane-8-carboxylate. PubChem. Available at: [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume XI Organic Compounds. EPA. Available at: [Link]

  • Benzyl 2,9-diazaspiro[5.5]undecane-2-carboxylate. Chemspace. Available at: [Link]

  • Discovery, Design, and Synthesis of Novel 2-Benzyl-2,7-diazaspiro[3.5]nonane Benzothiazinones with Broad-Spectrum Antimycobacterial Activity. ACS Publications. Available at: [Link]

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC. Available at: [Link]

  • Isolating Benzylamine from a mixture using solvent extraction. Quora. Available at: [Link]

  • The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. MDPI. Available at: [Link]

  • 2,8-DIACYL-2,8-DIAZASPIRO[5.5]UNDECANE COMPOUNDS USEFUL AS IMMUNOMODULATORS. European Patent Office. Available at: [Link]

  • Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.